Toluene, trifluoro-
Description
Significance of Fluorinated Organic Compounds in Chemical Sciences
Fluorinated organic compounds have become increasingly significant across various domains of chemical science alfa-chemistry.comlew.ro. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties lew.rotcichemicals.com. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability often observed in these compounds lew.rowikipedia.orgresearchgate.net. Fluorine's high electronegativity and small atomic radius, similar to that of hydrogen, allow for isosteric replacement, subtly modifying molecular properties without causing significant steric distortion alfa-chemistry.comlew.rotcichemicals.com. This ability to fine-tune molecular characteristics makes fluorinated compounds invaluable in areas ranging from pharmaceuticals and agrochemicals to materials science alfa-chemistry.comwikipedia.orgontosight.ai.
Positioning of Toluene (B28343), trifluoro- within Contemporary Organic Chemistry
Toluene, trifluoro- is positioned as a versatile and increasingly utilized compound in modern organic chemistry. It serves both as a specialty solvent and a key synthetic intermediate wikipedia.orgchemimpex.com. Its properties make it a useful alternative to other organic solvents, such as dichloromethane (B109758), particularly when a higher boiling point is required wikipedia.orgthermofisher.krmdpi.com. BTF is relatively inert and compatible with a broad spectrum of chemical transformations, including ionic, transition-metal catalyzed, and thermal reactions researchgate.net. It has shown particular utility in radical reactions, sometimes serving as a replacement for benzene (B151609) researchgate.net. Furthermore, its ability to dissolve both standard organic molecules and highly fluorinated molecules makes it a crucial component in fluorous synthesis researchgate.net.
Overview of Key Research Domains Pertaining to Toluene, trifluoro-
Research involving Toluene, trifluoro- spans several key domains within chemistry. It is widely studied for its applications as a solvent in organic synthesis chemimpex.com. Its use as an environmentally advantageous medium for various reactions, such as olefin metathesis processes, is an active area of research mdpi.com. Toluene, trifluoro- also serves as a vital intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals wikipedia.orgchemimpex.comontosight.ai. Researchers utilize it in the development of new materials and in fundamental studies of reaction mechanisms chemimpex.com. The synthesis of trifluoromethyl-substituted compounds, often using BTF as a building block, is also a significant research focus, particularly in the context of developing new pharmaceuticals and functional materials ontosight.aifrontiersin.org.
Unique Chemical Attributes Conferred by the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is a highly electronegative and hydrophobic functional group that imparts unique chemical attributes to molecules fiveable.me. In Toluene, trifluoro-, the presence of this group significantly influences the properties of the aromatic ring nih.gov. The strong electron-withdrawing nature of the trifluoromethyl group, primarily through inductive effects, can increase the acidity or electrophilicity of adjacent functional groups and enhance electrophilic character at cationic sites nih.govwikipedia.org. This can lead to increased charge delocalization and influence the reactivity and selectivity of reactions nih.gov. The trifluoromethyl group also enhances the lipophilicity (fat-solubility) of a compound, which can be beneficial in various applications, including medicinal chemistry researchgate.netfiveable.meontosight.ai. Additionally, the strong carbon-fluorine bonds contribute to increased metabolic stability by making the molecule less susceptible to enzymatic degradation lew.rofiveable.meontosight.ai. The trifluoromethyl group's size and electronegativity can also affect the three-dimensional structure and binding interactions of molecules fiveable.me.
Structure
3D Structure
Properties
Molecular Formula |
C7H5F3 |
|---|---|
Molecular Weight |
146.11 g/mol |
IUPAC Name |
1,2-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |
InChI Key |
QCUDEATVOVLIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CF |
Origin of Product |
United States |
Historical Context and Evolution of Research on Toluene, Trifluoro
Early Discoveries and Initial Synthetic Efforts
The journey into the world of organofluorine chemistry was pioneered by the Belgian chemist Frédéric Swarts. encyclopedia.comacs.orgkiddle.co In 1892, Swarts developed a groundbreaking method for the introduction of fluorine into organic molecules, a process now famously known as the Swarts reaction. wikipedia.orgiitk.ac.in This reaction was instrumental in the first successful synthesis of Toluene (B28343), trifluoro-.
The early synthetic approach involved the reaction of benzotrichloride (B165768) with antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) to facilitate the halogen exchange. wikipedia.orgnih.gov This method, while effective, required harsh conditions and the use of toxic and corrosive reagents.
A significant advancement in the synthesis of Toluene, trifluoro- occurred in the 1930s when industrial chemists began to replace antimony trifluoride with anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov This shift was driven by the need for a more economical and scalable process for industrial production. The reaction of benzotrichloride with HF, typically carried out in a pressurized reactor, remains a primary method for the large-scale synthesis of Toluene, trifluoro- today. wikipedia.orggoogle.com
Milestones in the Chemical Characterization and Elucidation of Reactivity
Once Toluene, trifluoro- became more accessible, researchers began to systematically investigate its chemical properties and reactivity. A key feature of the trifluoromethyl (-CF₃) group is its strong electron-withdrawing nature, which significantly influences the reactivity of the aromatic ring. youtube.comnih.govresearchgate.net
Electrophilic Aromatic Substitution: Early studies on the nitration, halogenation, and sulfonation of Toluene, trifluoro- revealed that the -CF₃ group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. youtube.comresearchgate.netgoogle.comstudy.com This is due to the inductive effect of the highly electronegative fluorine atoms, which withdraws electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles. youtube.comresearchgate.net The meta-directing effect can be explained by the destabilization of the ortho and para arenium ion intermediates through resonance. youtube.comstudy.com
Nucleophilic Aromatic Substitution: While the electron-withdrawing nature of the -CF₃ group deactivates the ring towards electrophilic attack, it activates it for nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present on the ring. researchgate.net This property has been exploited in the synthesis of various substituted benzotrifluoride (B45747) derivatives.
Reactivity of the Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group generally stable under many reaction conditions. nih.gov However, under certain conditions, such as in the presence of superacids or strong Lewis acids, the C-F bonds can be cleaved. nih.gov More recent research has also explored the photochemical reactivity of Toluene, trifluoro-, demonstrating that the C-F bonds can undergo photohydrolysis in aqueous environments, a process influenced by other substituents on the aromatic ring. acs.org
Emergence of Toluene, trifluoro- as a Versatile Synthetic Building Block
The unique electronic properties imparted by the trifluoromethyl group have made Toluene, trifluoro- and its derivatives highly valuable in various industrial applications. The incorporation of a -CF₃ group into organic molecules can significantly alter their physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.orgrsc.org
In Pharmaceuticals: A significant portion of modern pharmaceuticals contains the trifluoromethyl group, and Toluene, trifluoro- often serves as a key starting material. wikipedia.orgmarket.usmit.edu Its derivatives are precursors to a wide range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and anticancer agents. wikipedia.orgmit.edu
In Agrochemicals: The agrochemical industry heavily relies on Toluene, trifluoro- for the synthesis of herbicides, insecticides, and fungicides. wikipedia.orgmarket.usgoogle.comresearchgate.net The trifluoromethyl group in these compounds often enhances their efficacy and metabolic stability in the environment. market.us For example, 3-aminobenzotrifluoride, derived from Toluene, trifluoro-, is a precursor to the widely used herbicide fluometuron. wikipedia.org
As a Specialty Solvent: Beyond its role as a synthetic intermediate, Toluene, trifluoro- has gained recognition as a useful solvent in organic synthesis. researchgate.netkowachemical.comacs.org Its unique properties, such as high thermal stability and a polarity intermediate between dichloromethane (B109758) and toluene, make it a suitable medium for a variety of chemical reactions. researchgate.netkowachemical.com
Paradigmatic Shifts in Research Focus and Methodological Development
The evolution of research on Toluene, trifluoro- has been marked by significant shifts in focus and the development of more sophisticated synthetic methodologies. The initial reliance on the harsh conditions of the Swarts reaction has given way to the development of milder and more selective methods for introducing the trifluoromethyl group.
A major paradigm shift has been the development of transition metal-catalyzed trifluoromethylation reactions. rsc.org These methods often utilize milder trifluoromethylating agents and exhibit greater functional group tolerance. For instance, the coupling of aryl halides with trifluoromethyl iodide in the presence of a copper catalyst provides a more versatile route to Toluene, trifluoro- and its derivatives on a laboratory scale. wikipedia.org
In recent years, the field has witnessed the development of a diverse array of trifluoromethylating reagents, each with its own unique reactivity profile. These include nucleophilic, electrophilic, and radical trifluoromethylating agents. researchgate.net Reagents such as trifluoromethyltrimethylsilane (TMSCF₃) and sodium trifluoroacetate (B77799) have become indispensable tools for the modern organic chemist. wikipedia.org
Furthermore, contemporary research is exploring novel ways to functionalize the C-F bonds of Toluene, trifluoro- itself. Recent breakthroughs in photoredox catalysis have enabled the selective C-F bond functionalization of unactivated trifluoromethylarenes, opening up new avenues for the synthesis of complex fluorinated molecules. nih.gov
Contemporary Methodologies for the Chemical Synthesis of Toluene, Trifluoro
Classical Synthetic Routes and their Underlying Mechanistic Principles
Halogen exchange (Halex) reactions represent one of the most fundamental and industrially significant methods for the synthesis of trifluoro-toluene. This approach involves the substitution of chlorine or bromine atoms with fluorine.
The primary industrial-scale production of trifluoro-toluene is achieved by reacting benzotrichloride (B165768) with anhydrous hydrogen fluoride (B91410) (HF) in a pressurized reactor. This gas-phase reaction is typically conducted at elevated temperatures and can be catalyzed by species like aluminum fluoride. The underlying principle is a series of nucleophilic substitution reactions where the fluoride ion from HF displaces the chloride ions on the trichloromethyl group. The high stability of the resulting C-F bonds drives the reaction to completion.
Another classical method is the Swarts reaction , first described in 1892, which utilizes a metal fluoride, commonly antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅). organic-chemistry.orgwikipedia.org In the context of trifluoro-toluene synthesis, benzotrichloride is heated with SbF₃. The reaction proceeds via a nucleophilic substitution mechanism where fluoride from the metal salt replaces the chlorine atoms. organic-chemistry.orgwikipedia.org The presence of SbCl₅ enhances the fluorinating power of SbF₃ by forming an active species, antimony trifluorodichloride (SbF₃Cl₂). organic-chemistry.org While effective, the use of heavy metals like antimony presents environmental and disposal challenges.
The general mechanism for these halogen exchange reactions involves the attack of a fluoride source on the carbon atom of the C-Cl bond. In the case of benzotrichloride, the strong electron-withdrawing effect of the phenyl group and the existing chlorine atoms makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.
| Method | Fluorinating Agent | Typical Substrate | Key Features |
|---|---|---|---|
| Industrial Process | Hydrogen Fluoride (HF) | Benzotrichloride | High-temperature, high-pressure, gas-phase reaction; suitable for large-scale production. |
| Swarts Reaction | Antimony Trifluoride (SbF₃) / SbCl₅ | Benzotrichloride | Utilizes a heavy metal fluoride; historically significant; good yields. organic-chemistry.org |
The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring presented a significant challenge for early chemists. A historical breakthrough came with the development of specialized electrophilic trifluoromethylating reagents. These reagents act as a source of an electrophilic "CF₃⁺" synthon, which can then react with nucleophilic aromatic substrates.
In 1984, Yagupolskii and co-workers developed the first such reagents, which were diaryl(trifluoromethyl)sulfonium salts. wikipedia.org These compounds could transfer a CF₃ group to soft nucleophiles. Following this pioneering work, other powerful electrophilic reagents were developed, most notably the Umemoto reagents and Togni reagents .
Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts, which are shelf-stable, crystalline solids. They are highly effective for the trifluoromethylation of a wide range of nucleophiles, including electron-rich arenes, under relatively mild conditions. Togni reagents are hypervalent iodine compounds that also serve as electrophilic CF₃ sources and have gained widespread use due to their stability and reactivity. beilstein-journals.org
From a historical perspective, these reagents were revolutionary as they provided a pathway for direct trifluoromethylation under conditions far milder than the harsh methods required for halogen exchange. They demonstrated the feasibility of C-CF₃ bond formation via an electrophilic mechanism, paving the way for the development of the advanced catalytic methods discussed in the next section. However, the stoichiometric use of these often complex and expensive reagents is a significant drawback for large-scale synthesis.
Advanced Catalytic Approaches to Carbon-Fluorine Bond Formation
Modern synthetic chemistry has increasingly focused on the development of catalytic methods to introduce the trifluoromethyl group, offering advantages in efficiency, selectivity, and atom economy over classical stoichiometric approaches.
Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to trifluoromethylation has led to powerful new methodologies. Palladium and copper are the most extensively studied metals for this purpose, facilitating the cross-coupling of aromatic precursors with a CF₃ source.
Palladium catalysis has provided a versatile platform for the trifluoromethylation of aryl halides (Ar-X, where X = Cl, Br, I) and other aryl precursors. nih.govbeilstein-journals.org The general mechanism is believed to follow a classical Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.
Transmetalation or Fluoride-Induced Activation: A trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent), is activated, often by a fluoride source like KF, to generate a reactive "[Pd]-CF₃" species. nih.gov This step involves the transfer of the CF₃ group to the palladium center, displacing the halide.
Reductive Elimination: The Ar-Pd(II)-CF₃ complex undergoes reductive elimination to form the desired trifluoro-toluene product (Ar-CF₃) and regenerate the Pd(0) catalyst. nih.gov
A significant advantage of palladium-catalyzed methods is their broad substrate scope and high functional group tolerance. nih.govmit.edu Research has focused on developing specialized phosphine (B1218219) ligands that promote the crucial, and often challenging, reductive elimination step. These methods allow for the trifluoromethylation of complex molecules in the later stages of a synthetic sequence. nih.gov While initially limited to more reactive aryl iodides and bromides, recent advancements have enabled the use of more abundant and less expensive aryl chlorides. nih.gov
| Component | Example(s) | Function |
|---|---|---|
| Palladium Source | Pd(dba)₂, [(allyl)PdCl]₂ | Catalyst precursor |
| Aryl Substrate | Aryl chlorides, bromides, iodides, triflates | Aromatic precursor |
| CF₃ Source | TMSCF₃ (Ruppert-Prakash reagent) | Source of the trifluoromethyl group |
| Ligand | Biaryl phosphine ligands (e.g., tBuXPhos) | Stabilizes the catalyst and facilitates key reaction steps. nih.gov |
| Activator | KF, CsF, RbF | Activates the silyl-CF₃ reagent. nih.gov |
Copper-catalyzed reactions represent one of the earliest and most practical approaches to trifluoromethylation. The so-called Ullmann-type reaction has been adapted for this purpose. An early example is the McLoughlin-Thrower reaction, where an aryl iodide reacts with trifluoroiodomethane (CF₃I) in the presence of copper powder at high temperatures. wikipedia.org
Modern copper-catalyzed methodologies have significantly improved upon these early precedents, allowing for milder reaction conditions and a broader range of substrates. These reactions typically involve the coupling of aryl halides (predominantly iodides) or arylboronic acids with a nucleophilic CF₃ source. beilstein-journals.orgorganic-chemistry.org
The proposed mechanism often involves the formation of a "Cu-CF₃" species. organic-chemistry.org This key intermediate can be generated from various sources, including TMSCF₃ with a fluoride activator or from sodium trifluoroacetate (B77799) (CF₃CO₂Na) via decarboxylation. beilstein-journals.orgnih.gov The "Cu-CF₃" reagent then reacts with an aryl halide, likely through an oxidative addition/reductive elimination pathway, although the precise mechanism can vary and is the subject of ongoing research. The use of diamine ligands, such as 1,10-phenanthroline, has been shown to accelerate the reaction. nih.gov
Copper-catalyzed methods are often more cost-effective than their palladium counterparts. They have proven particularly effective for the trifluoromethylation of aryl and heteroaryl iodides and have been extended to arylboronic acids, offering a complementary approach to palladium-based systems. beilstein-journals.orgorganic-chemistry.org
Transition Metal-Catalyzed Trifluoromethylation
Iron, Nickel, and Other Metal Catalysis Systems
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-fluorine and carbon-trifluoromethyl bonds. Iron and nickel, being more abundant and economical than precious metals, have garnered significant attention.
Iron-Catalyzed Trifluoromethylation: Iron-catalyzed reactions have emerged as a promising avenue for producing trifluoromethylated compounds. rsc.org These reactions often proceed via radical pathways, offering a distinct reactivity profile. For instance, photocatalytic systems using iron catalysts can activate otherwise inert polyhalogenated carboxylic acid salts to generate polyhalogenated alkyl radicals. nih.gov One notable method involves an iron-catalyzed ligand-to-metal charge transfer (LMCT) process. By coupling commercial Fe(acac)₃ with trifluoroacetic anhydride (B1165640) (TFAA) and a radical fluorinating agent under blue LED irradiation, fluoro-trifluoromethylation reactions can be achieved with good yields and high regioselectivity. nih.gov
Nickel-Catalyzed Couplings: Nickel catalysis has proven versatile in forming C(sp³)–CF₃ bonds. Nickel-catalyzed asymmetric reductive cross-coupling reactions, for example, enable the enantioselective introduction of the trifluoromethyl group into organic molecules. nih.gov These methods are valued for their mild reaction conditions and high tolerance for various functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov Furthermore, nickel catalysts are effective in the reductive coupling of monofluoroalkyl triflates with alkyl carboxylic acids and in the defluorinative coupling of aldehydes with trifluoromethyl alkenes, showcasing the breadth of nickel's utility in organofluorine chemistry. nih.govbohrium.com
Below is a table summarizing selected metal-catalyzed trifluoromethylation reactions.
Table 1: Examples of Metal-Catalyzed Trifluoromethylation Reactions| Catalyst/System | Substrate Type | CF3 Source | Key Features |
|---|---|---|---|
| Fe(acac)₃ / Photocatalysis | Alkenes | Trifluoroacetic anhydride (TFAA) | Utilizes Ligand-to-Metal Charge Transfer (LMCT); good yields and regioselectivity. nih.gov |
| Nickel / Chiral Ligand | Aryl Iodides | Trifluoromethylating agents | Asymmetric reductive cross-coupling; mild conditions and excellent functional group tolerance. nih.gov |
| Copper(I) Chloride (CuCl) | Unactivated Olefins | Togni Reagent | Catalytic allylic trifluoromethylation; mild conditions. nih.gov |
Organocatalytic Strategies for Selective Fluorination
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has introduced powerful strategies for the asymmetric synthesis of fluorinated compounds. nih.gov These methods avoid the use of metals, which can be advantageous in terms of cost, toxicity, and product purity.
A primary strategy in organocatalytic fluorination involves the use of chiral secondary amine catalysts, such as those derived from proline. nih.gov These catalysts react with carbonyl compounds, like aldehydes, to form transient chiral enamine intermediates. The enamine, being nucleophilic, can then react diastereoselectively with an electrophilic fluorinating reagent. This approach allows for the highly enantioselective α-fluorination of aldehydes. nih.gov
Similarly, the enantioselective α-trifluoromethylation of aldehydes has been achieved by combining enamine catalysis with hypervalent iodine-based trifluoromethylating reagents (Togni reagents). nih.govnih.gov The chiral imidazolidinone catalyst guides the approach of the electrophilic CF₃ source to the enamine, resulting in high levels of enantiocontrol. nih.gov
Table 2: Key Features of Organocatalytic Fluorination
| Catalysis Type | Catalyst Example | Substrate | Reagent | Outcome |
|---|---|---|---|---|
| Enamine Catalysis | Proline Derivatives | Aldehydes | Electrophilic Fluorinating Reagents (e.g., Selectfluor®) | Enantioselective α-fluorination. nih.gov |
| Enamine Catalysis | Chiral Imidazolidinone | Aldehydes | Electrophilic Trifluoromethylating Reagents (e.g., Togni Reagent) | Enantioselective α-trifluoromethylation. nih.gov |
Photoredox Catalysis in Trifluoromethylation Reactions
Photoredox catalysis has revolutionized the generation of radicals under mild conditions, using visible light as a clean energy source. nih.gov This technology is particularly well-suited for trifluoromethylation reactions, as it provides an efficient means of generating the highly reactive trifluoromethyl radical (•CF₃). researchgate.net
The general mechanism involves a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation by visible light. nih.govnih.gov This excited-state catalyst can then engage with a suitable trifluoromethyl source, such as triflyl chloride or Togni reagents, through a single-electron transfer (SET) event. This process generates the •CF₃ radical, which can then add to arenes like toluene (B28343). nih.gov A key advantage of this method is its ability to functionalize unactivated C-H bonds directly, obviating the need for pre-functionalized starting materials. nih.gov The reactions typically proceed at room temperature using simple light sources like household light bulbs, highlighting the practicality of the approach. nih.govnih.gov
Organic dyes have also been employed as metal-free photoredox catalysts. For example, 9-(4-Halo-2,6-xylyl)-10-methylacridinium ion can catalyze the trifluoromethylation of toluene derivatives under visible light irradiation using S-(trifluoromethyl)dibenzothiophenium (CF₃DBT⁺) as the trifluoromethyl source. acs.org
Table 3: Photoredox-Catalyzed Trifluoromethylation of Arenes
| Photocatalyst | CF3 Source | Substrate | Conditions | Key Advantage |
|---|---|---|---|---|
| Ru(phen)₃Cl₂ | Triflyl Chloride (TfCl) | Arenes, Heteroarenes | Visible light (household bulb), room temperature | Direct C-H functionalization without pre-activation. nih.gov |
| Ir(ppy)₂(dtb-bpy)⁺ | Trifluoromethyl Iodide | Aldehydes (via enamine) | Visible light, -20 °C | Merges photoredox and organocatalysis for enantioselective α-trifluoromethylation. nih.gov |
| Acr⁺–XylCl (Organic Dye) | CF₃DBT⁺ | Toluene Derivatives | Visible light (> 420 nm), deaerated MeCN | Metal-free photocatalysis. acs.org |
Electrocatalytic and Sono-Chemical Approaches
Electrocatalytic Methods: Electrosynthesis offers a reagent-free method for driving redox reactions. Recently, an innovative electrophotochemical approach has been developed for the trifluoromethylation of (hetero)arenes using trifluoroacetic acid (TFA) as an inexpensive and abundant CF₃ source. nih.gov This method is notable as it is performed without any added catalyst or chemical oxidant. The key to this strategy is the selective oxidation of TFA at the anode, which generates trifluoromethyl radicals via oxidative decarboxylation. nih.gov The integration of light irradiation was found to significantly improve the chemoselectivity of the process, opening a sustainable route to trifluoromethylated compounds. nih.gov
Sono-Chemical Approaches: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The process works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net The collapse of these bubbles creates transient micro-environments with extremely high temperatures and pressures, acting as "microreactors." researchgate.net In homogeneous systems, volatile molecules can enter these bubbles and undergo bond cleavage, generating highly reactive species. This principle can be applied to generate radicals for fluorination reactions from appropriate precursors. While direct sonochemical synthesis of trifluorotoluene is not widely documented, the high-energy conditions created by ultrasound offer a potential pathway for activating fluorinating agents or C-H bonds, aligning with the broader goals of discovering novel synthetic methodologies. researchgate.net
Sustainable and Green Chemistry Perspectives in Toluene, trifluoro- Synthesis
The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency, are increasingly influencing the synthesis of trifluorotoluene and other fluorinated compounds. jddhs.comsemanticscholar.org
A significant aspect of its green profile is the use of trifluorotoluene itself as an environmentally benign solvent. researchgate.netugent.beugent.be It is considered a favorable alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609). researchgate.netwikipedia.orgacs.org Trifluorotoluene is relatively inert, has low toxicity, and possesses physical properties (e.g., boiling point, polarity) that make it suitable for a wide range of reactions, including transition-metal catalyzed and radical transformations. ugent.beresearchgate.net
Atom-Economic Synthetic Transformations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how much of the reactants' mass is incorporated into the final product. Syntheses that proceed via C-H activation are inherently more atom-economical because they avoid the use of pre-functionalized substrates, thereby eliminating the waste associated with installing and removing activating groups. nih.gov The direct trifluoromethylation of toluene via photoredox catalysis is a prime example of this principle. nih.gov
Another approach is the development of addition reactions that incorporate all atoms of the reactants into the product. A facile and efficient one-step synthesis of 3,3,3-trifluoropropanal (B1220928) dialkyl acetals from 3,3,3-trifluoropropene (B1201522) (TFP) using a recyclable Pd/C catalyst exemplifies an atom-economical strategy for preparing CF₃-containing compounds. rsc.org Such strategies minimize waste at the source, representing an ideal approach in green synthesis.
Development of Environmentally Benign Fluorination Reagents
The development of safer and more manageable fluorinating reagents is crucial for advancing green chemistry in this field. Traditional reagents like elemental fluorine (F₂) and anhydrous hydrogen fluoride (HF) are highly toxic and corrosive, requiring specialized handling procedures.
Modern research has focused on creating solid, crystalline reagents that are more stable and less hazardous. An example is 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), a crystalline solid with high thermal stability and less fuming character compared to reagents like DAST. Another recently developed reagent is N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which is bench-stable, fluorine-economical, and highly reactive for the deoxyfluorination of alcohols at room temperature. sioc.ac.cn
Furthermore, using inexpensive, low-toxicity feedstocks as the fluorine source is a key goal. The electrophotochemical use of trifluoroacetic acid (TFA) as a CF₃ source is a significant step in this direction, as it replaces more expensive and specialized trifluoromethylating agents with a bulk chemical. nih.gov These innovations reduce the risks associated with synthesis and align with the green chemistry goal of using inherently safer substances.
Flow Chemistry Applications for Continuous Synthesis
The industrial production of Toluene, trifluoro-, also known as benzotrifluoride (B45747), has been effectively translated from batch processing to continuous flow methodologies to enhance efficiency, safety, and scalability. The primary route for large-scale synthesis involves the reaction of benzotrichloride with hydrogen fluoride, a process well-suited to the controlled environment of a continuous flow reactor. wikipedia.orgresearchgate.netnih.gov
The conversion of benzotrichloride to Toluene, trifluoro- is typically performed as a continuous gas-phase reaction. epo.orggoogle.com In this process, a gaseous mixture of benzotrichloride and an excess of hydrogen fluoride is continuously fed into a heated tubular reactor. google.comgoogleapis.com These reactors are often packed with a solid catalyst to facilitate the fluorine-for-chlorine exchange.
One established method utilizes a catalyst system where activated alumina (B75360) is converted into aluminum fluoride (a mixture of β-AlF₃ and γ-AlF₃) by pre-treatment with hydrogen fluoride. epo.org The gaseous reactants are then passed through this heated, packed-bed reactor. The reaction is highly efficient, achieving high yields of the desired Toluene, trifluoro- product. google.com The process benefits from the precise control over reaction parameters that flow chemistry allows, including temperature, pressure, and residence time. For instance, maintaining a reaction temperature of approximately 310°C at atmospheric pressure has been shown to be effective. epo.orggoogleapis.com
The advantages of employing a continuous flow system for this synthesis are significant. The use of highly corrosive and toxic reagents like hydrogen fluoride is managed more safely within an enclosed and automated flow system. google.com Furthermore, the superior heat and mass transfer characteristics of flow reactors, particularly packed-bed tubular reactors, prevent the formation of localized hot spots and ensure consistent product quality. google.com This methodology allows for the steady production of Toluene, trifluoro-, with the product continuously exiting the reactor, where it is then condensed and purified. epo.orggoogleapis.com The by-product, hydrogen chloride, is simultaneously removed in the gas phase. epo.org Research has also demonstrated that the catalyst's activity can be maintained and even regenerated over long operational periods, sometimes with the introduction of chlorine gas, making it a robust process for industrial manufacturing. google.com
Another continuous process variation involves reacting benzotrichloride with hydrogen fluoride in the liquid phase but under high pressure within a flow pipe or series of stirred vessels. google.com This approach also achieves high conversion rates by ensuring intensive mixing of the reactants. google.com
Below is a data table summarizing typical conditions for the gas-phase continuous synthesis of Toluene, trifluoro-.
| Parameter | Value | Source(s) |
| Reactants | Benzotrichloride, Hydrogen Fluoride | epo.orggoogle.com |
| Catalyst | Aluminum Fluoride (from Activated Alumina) | epo.orggoogle.com |
| Reactor Type | "Hastelloy C" Tubular Reactor (Packed-Bed) | epo.orggoogleapis.com |
| Temperature | 310 °C | epo.orggoogleapis.com |
| Pressure | Atmospheric Pressure | epo.orggoogleapis.com |
| Reactant Ratio | Hydrogen Fluoride : Benzotrichloride (4:1 molar ratio) | epo.orggoogleapis.com |
| Flow Rate | Benzotrichloride: 1 g/min | epo.orggoogleapis.com |
| Reported Yield | 95% - 97% | google.com |
In addition to these established industrial methods, contemporary research explores photocatalytic trifluoromethylation of arenes in continuous flow systems. d-nb.infonih.gov These modern approaches typically utilize a photocatalyst, a light source (e.g., blue LEDs), and a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), to generate trifluoromethyl radicals. d-nb.info While these methods have been successfully applied to a variety of functionalized arenes and heteroarenes within microreactors, their specific application for the direct synthesis of Toluene, trifluoro- from benzene is a subject of ongoing research. d-nb.infonih.gov
Mechanistic Investigations and Reactivity of the Trifluoromethyl Group in Toluene, Trifluoro
Electronic and Steric Influence of the -CF3 Group on Aromatic Reactivity
The trifluoromethyl (-CF3) group is a powerful modulator of aromatic reactivity due to its distinct electronic and steric properties. As one of the most potent electron-withdrawing groups in organic chemistry, it significantly influences the electron density of the benzene (B151609) ring to which it is attached. nih.gov This influence is primarily driven by the high electronegativity of the three fluorine atoms, leading to a strong inductive effect (-I effect) that pulls electron density away from the ring through the sigma bond framework. nih.govyoutube.com Unlike groups with lone pairs, the -CF3 group does not participate in resonance donation (+R effect); its impact is almost entirely deactivating. youtube.com This deactivation makes the aromatic ring less susceptible to attack by electrophiles but more susceptible to attack by nucleophiles.
The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). youtube.com The reaction rate for electrophilic attack on trifluorotoluene is significantly slower than that of benzene or toluene (B28343). This deactivation stems from the reduced electron density of the ring, making it a less effective nucleophile to attack incoming electrophiles. youtube.com
Furthermore, the -CF3 group acts as a meta-director for incoming electrophiles. youtube.com During an SEAr reaction, a positively charged intermediate, known as an arenium ion or Wheland intermediate, is formed. wikipedia.org When the electrophile attacks the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the -CF3 group. This arrangement is highly destabilized due to the powerful inductive pull of the adjacent electron-withdrawing group. In contrast, when the electrophile attacks the meta position, the positive charge is never located on the carbon bearing the -CF3 group, resulting in a more stable intermediate compared to ortho or para attack. youtube.com Consequently, the transition state leading to the meta product has a lower activation energy.
A classic example is the nitration of trifluorotoluene, which proceeds with a mixture of nitric and sulfuric acid to generate the nitronium ion (NO2+) electrophile. The reaction overwhelmingly yields the meta-substituted product. youtube.com
Table 1: Product Distribution in the Nitration of Toluene, trifluoro-
| Isomer | Percentage |
| ortho-Nitrobenzotrifluoride | ~6% |
| meta-Nitrobenzotrifluoride | ~91% |
| para-Nitrobenzotrifluoride | ~3% |
Note: Data are representative and can vary slightly with reaction conditions.
While the -CF3 group deactivates the ring for electrophilic attack, it strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction requires a good leaving group (like a halide) on the ring and proceeds via an addition-elimination mechanism. wikipedia.orglibretexts.org The presence of a strongly electron-withdrawing group, such as -CF3, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
The SNAr mechanism is favored when the -CF3 group is positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In these positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction. libretexts.org A -CF3 group in the meta position offers no such resonance stabilization, rendering the substrate much less reactive towards nucleophilic attack. libretexts.org For instance, in polyfluoroarenes like octafluorotoluene, nucleophilic substitution occurs preferentially at the para-position relative to the trifluoromethyl group. nih.gov
Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step pathway, particularly when less stabilized anions or good leaving groups are involved. nih.gov
Radical Reactivity of the Trifluoromethyl Moiety
Beyond influencing the aromatic ring, the trifluoromethyl group itself can participate in radical reactions. The focus here shifts from the C-H bonds of the ring to the C-F bonds of the substituent.
The trifluoromethyl radical (•CF3) is a key intermediate in many trifluoromethylation reactions. rsc.org While trifluorotoluene itself is relatively stable, the •CF3 radical can be generated from various precursors. Common methods include the use of reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator such as triethylborane, or from sodium trifluoromethanesulfinate. wikipedia.org
More recently, methods involving the activation of trifluorotoluene derivatives have been developed. For example, selective C-F bond cleavage can be achieved through a radical anion-based mechanism. nih.gov This involves a single electron transfer (SET) to the trifluoromethylarene, forming a radical anion. This reactive intermediate can then fragment, cleaving a C-F bond to release a fluoride (B91410) ion and a difluorobenzyl radical, rather than a trifluoromethyl radical directly. nih.gov However, other precursors, such as hypervalent iodine(III) reagents (e.g., Togni reagents) or S-(trifluoromethyl)diphenylsulfonium salts, are widely used to generate the •CF3 radical under mild conditions for synthetic applications. chemrxiv.orgrsc.org Nonheme iron enzymes have also been shown to generate •CF3 radicals from such precursors for biocatalytic reactions. chemrxiv.orgchemrxiv.org
Once generated, the trifluoromethyl radical is a highly reactive species that can add across unsaturated systems like alkenes and alkynes. rsc.orgciac.jl.cn This process, known as radical trifluoromethylation, is a powerful method for installing a -CF3 group into organic molecules. rsc.org
The mechanism typically involves three main steps:
Initiation: Generation of the •CF3 radical from a suitable precursor. wikipedia.org
Propagation: The •CF3 radical adds to the double or triple bond of the unsaturated substrate, forming a new carbon-centered radical. This new radical can then participate in further reactions, such as abstracting an atom (e.g., a hydrogen or halogen) from another molecule or being trapped by another radical species to form the final product.
Termination: Two radical species combine to end the chain reaction.
This methodology has been applied in various transformations, including the enantioselective trifluoromethyl azidation of alkenes, where the initially formed carbon radical is trapped by an azide (B81097) source. chemrxiv.org
Interactions with Organometallic Species
The interaction of trifluorotoluene with organometallic species is a field of significant research, primarily focused on the activation of the strong C-F bonds of the trifluoromethyl group. researchgate.net While generally considered robust, the C-F bonds in trifluorotoluene can be cleaved and functionalized using transition metal complexes. nih.govtcichemicals.com
This C-F bond activation often proceeds via oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0), Pd(0), Rh(I)). acs.orgmdpi.com This process forms an organometallic intermediate containing both a metal-fluoride and a metal-aryl bond, which can then undergo further reactions like cross-coupling. Nickel and palladium complexes, in particular, have been shown to be effective catalysts for the cross-coupling of fluoroaromatics with various reagents. mdpi.com
For example, nickel-catalyzed defluoro-silylation of fluoroaromatics has been demonstrated. mdpi.com Niobium(V) catalysts have been used for the defluorinative triallylation of trifluorotoluene derivatives, involving the activation of all three C-F bonds. rsc.org In some cases, the activation can be facilitated by the presence of other functional groups on the aromatic ring that can coordinate to the metal center, promoting an intramolecular reaction. researchgate.net
Beyond catalytic C-F activation, trifluorotoluene can also serve as a specialty solvent for certain organometallic reactions. It is relatively inert towards milder Lewis acids like zinc chloride, making it a suitable medium for reactions such as Friedel-Crafts preparations where stronger Lewis acids like aluminum trichloride (B1173362) would react with the solvent. wikipedia.orgresearchgate.net
Conformational Analysis and Molecular Dynamics Studies
The rotation of the trifluoromethyl (CF3) group in Toluene, trifluoro- is a key aspect of its conformational dynamics. This internal rotation is associated with an energy barrier that can be investigated both experimentally and through computational methods. Early studies on the chemical thermodynamic properties of benzotrifluoride (B45747) provided insights into this internal rotation. scilit.com
The determination of rotational barriers often involves techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations using methods such as Density Functional Theory (DFT). nih.gov For a molecule in the gas phase or in a non-interacting solvent, the rotational barrier of the CF3 group is primarily determined by intramolecular interactions, such as steric hindrance and electronic effects between the CF3 group and the phenyl ring.
Computational studies on related molecules have shown that the potential barrier hindering the rotation of a methyl or trifluoromethyl group can be determined by systematically changing the dihedral angle of one of the C-H or C-F bonds relative to the aromatic ring and calculating the energy at each step. mdpi.com The rotational barrier is then the energy difference between the lowest and highest energy conformations. mdpi.com
For an isolated Toluene, trifluoro- molecule, the barrier to rotation is expected to be relatively low. However, in the solid state, intermolecular interactions can significantly increase this barrier. mdpi.com
| Method | Key Findings/Principles | Ref. |
| Thermodynamic Studies | Provided early data on the internal rotation of the CF3 group in benzotrifluoride. | scilit.com |
| Dynamic NMR Spectroscopy | Allows for the experimental determination of rotational barriers by analyzing the coalescence of NMR signals at different temperatures. | nih.gov |
| Density Functional Theory (DFT) | Enables the computational modeling of the potential energy surface for group rotation, providing theoretical values for the rotational barrier. | nih.govmdpi.com |
In the liquid and solid states, the properties and behavior of Toluene, trifluoro- are significantly influenced by intermolecular interactions. The trifluoromethyl group, with its highly polarized C-F bonds, can participate in a variety of non-covalent interactions.
Studies on fluorinated molecules have highlighted the importance of interactions such as C-H···F and C-F···π interactions in determining the crystal packing and conformation of molecules in the solid state. researchgate.net The presence of the trifluoromethyl group can lead to enhanced binding affinities in certain biological systems due to hydrophobic interactions between fluorine and hydrocarbons. researchgate.net
The molecular packing in the solid state is a delicate balance of various intermolecular forces. In trifluoromethylated benzanilides, for example, the crystal structure is governed by a combination of strong N-H···O hydrogen bonds and weaker C-H···O, C-H···F-C, and C-F···π interactions. researchgate.net
The nature of these intermolecular interactions can also influence the physical properties of Toluene, trifluoro-, such as its boiling point and solvent properties. It has been noted as a useful alternative solvent to dichloromethane (B109758) for some organic reactions, having a similar dielectric constant but a higher boiling point. wikipedia.org Its solvent behavior is in part dictated by the intermolecular forces it can engage in with solute molecules.
Theoretical calculations can be employed to quantify the energetics of these intermolecular interactions. Methods like PIXEL calculations can partition the total interaction energy into coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces at play in the condensed phase. ed.ac.uk
| Interaction Type | Description | Significance | Ref. |
| C-H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | Influences molecular conformation and crystal packing. | researchgate.net |
| C-F···π | An interaction between the electron-deficient fluorine atoms and the electron-rich π-system of the aromatic ring. | Contributes to the stability of crystal structures. | researchgate.net |
| Hydrophobic Interactions | Favorable interactions between the fluorinated group and nonpolar moieties. | Can enhance binding in biological systems. | researchgate.net |
| Dipole-Dipole Interactions | Arise from the significant dipole moment of the trifluoromethyl group. | Affects solvent properties and intermolecular organization. | wikipedia.org |
Applications of Toluene, Trifluoro As a Building Block in Advanced Chemical Synthesis
Toluene (B28343), trifluoro- as a Precursor in Agrochemical Chemistry
The agrochemical industry heavily relies on fluorinated organic compounds to develop effective and selective crop protection agents. nih.gov Benzotrifluoride (B45747) and its derivatives are fundamental building blocks for a wide array of pesticides, including herbicides and insecticides. wikipedia.orgresearchgate.net The incorporation of the trifluoromethyl moiety is a well-established strategy in agrochemical design to enhance the potency, metabolic stability, and binding affinity of active ingredients to their biological targets. nih.gov
Synthesis of Fluorinated Herbicides and Pesticides
Benzotrifluoride serves as a key starting material for numerous commercially significant agrochemicals. A prominent example is the synthesis of the urea (B33335) herbicide fluometuron. The process begins with the nitration of trifluorotoluene, followed by reduction to create the intermediate 3-aminobenzotrifluoride. This aniline (B41778) derivative is then converted into the final active ingredient, fluometuron. wikipedia.org
The versatility of benzotrifluoride derivatives is further demonstrated in their role as intermediates for various classes of pesticides. researchgate.net For instance, substituted benzotrifluorides are essential for creating dinitroaniline and phenylurea herbicides. nih.gov The synthesis of these complex molecules often involves aromatic nucleophilic substitution reactions on a trifluorotoluene-derived ring, where the -CF3 group activates the ring for such transformations. researchgate.net
Below is a table highlighting examples of agrochemicals synthesized from trifluorotoluene derivatives.
| Agrochemical Class | Precursor Derivative (Example) | Final Product (Example) | Key Synthetic Step |
| Phenylurea Herbicide | 3-Aminobenzotrifluoride | Fluometuron | Conversion of the aniline group to urea wikipedia.org |
| Dinitroaniline Herbicide | 4-Chloro-3,5-dinitrobenzotrifluoride | Trifluralin | Nucleophilic substitution of the chlorine atom |
| Insecticide | Substituted Benzotrifluorides | Various | Incorporation of the trifluoromethylbenzene core |
This table provides illustrative examples of agrochemicals derived from Toluene, trifluoro- precursors.
Structure-Activity Relationship Studies for Agrochemical Development
Structure-Activity Relationship (SAR) studies are fundamental to the design of new and improved agrochemicals. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. The trifluoromethyl group, readily introduced using benzotrifluoride building blocks, is a key component in these investigations.
The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly impact a molecule's interaction with its target site. nih.gov In SAR studies, chemists synthesize series of analogues where the position and electronic environment of the trifluoromethyl group on the aromatic ring are varied. This allows researchers to probe the binding pocket of a target enzyme or receptor and optimize the compound's efficacy.
For example, studies on fluorinated N-phenylalkanesulfonamides have explored how the presence and location of fluorine-containing groups influence herbicidal activity. figshare.com Similarly, research into phenylpyrazole insecticides has demonstrated that introducing fluoro-substituted benzene (B151609) moieties, often derived from benzotrifluoride precursors, can significantly alter insecticidal potency against various pests. wikipedia.org These systematic studies help in designing molecules with enhanced selectivity, reducing off-target effects and improving the environmental profile of the agrochemical. nih.gov
Integration into Materials Science and Polymer Chemistry
In materials science, the incorporation of fluorine atoms into polymers imparts a unique combination of desirable properties, including high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. chemimpex.comkpi.ua Benzotrifluoride derivatives serve as essential building blocks for synthesizing fluorinated monomers, which are then used to create high-performance specialty polymers. chemimpex.com
Synthesis of Fluorinated Monomers for Specialty Polymers
The synthesis of advanced polymers often begins with the creation of custom-designed monomers. Benzotrifluoride is a versatile starting point for producing such monomers, particularly functionalized diamines. nasa.gov For example, 3,5-diaminobenzotrifluoride (B1329305) can be synthesized and subsequently used as a monomer in polycondensation reactions. researchgate.net Another complex diamine monomer, 3,5-bis(3-aminophenoxy)benzotrifluoride, can also be prepared from benzotrifluoride-based intermediates. nasa.gov
These fluorinated diamines are key components for producing specialty polymers like polyimides and polyamides. mdpi.comnih.gov The presence of the pendant trifluoromethyl group on the monomer backbone is crucial for tailoring the final properties of the polymer. nasa.gov It disrupts polymer chain packing, which can increase solubility and improve processability without compromising thermal performance. nasa.gov
Role in the Development of Liquid Crystals and Optoelectronic Materials
The development of advanced liquid crystals (LCs) and optoelectronic materials often requires molecules with precisely controlled electronic properties, such as a strong and specific molecular dipole moment. nih.gov The highly electronegative nature of fluorine makes fluorinated aromatic compounds, including derivatives of benzotrifluoride, attractive building blocks for these materials.
Incorporating a trifluoromethyl group onto an aromatic core, a central component in many liquid crystal structures, can significantly influence the material's dielectric anisotropy. nih.gov This property is critical for the functioning of modern display technologies, such as vertical alignment (VA) liquid crystal displays (LCDs). By strategically placing the strong dipole of the C-F bonds, chemists can design molecules that align predictably in an electric field. While specific examples directly utilizing trifluorotoluene for commercial LCs are proprietary, the fundamental contribution of the trifluoromethyl-benzene moiety to achieving desired electronic properties is a key principle in the design of such materials.
High-Performance Polymer Systems Derived from Toluene, trifluoro-
High-performance polymers are materials that maintain their structural and mechanical integrity under extreme conditions, such as high temperatures and harsh chemical environments. Polyimides are a prominent class of such polymers, known for their exceptional thermal stability. nih.govpolyfluoroltd.com
Trifluorotoluene-derived monomers are instrumental in the synthesis of advanced, high-performance polyimides. kpi.uanasa.gov When diamines containing trifluoromethyl groups, such as 3,5-diaminobenzotrifluoride, are polymerized with dianhydrides (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride), the resulting polyimides exhibit a superior combination of properties. researchgate.net
The key benefits imparted by the trifluoromethyl groups include:
Enhanced Solubility: The -CF3 groups disrupt chain-chain interactions, making the polymers more soluble in organic solvents and thus easier to process into films and coatings. nasa.gov
Lower Dielectric Constant: The low polarizability of the C-F bond helps to reduce the dielectric constant of the polymer, a critical requirement for insulating materials in high-speed microelectronics. kpi.uaresearchgate.net
The following table summarizes the properties of a polyimide synthesized from a trifluorotoluene-derived monomer.
| Polymer System | Monomers | Key Properties | Potential Application |
| Fluorinated Polyimide | 3,5-diaminobenzotrifluoride (m-TFPDA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | High optical transparency, low dielectric constant (k ≈ 2.27), colorless appearance researchgate.net | Microelectronic insulating layers, flexible displays researchgate.netnih.gov |
This table presents an example of a high-performance polymer system derived from a Toluene, trifluoro- based monomer.
Toluene, trifluoro- as a Crucial Synthetic Intermediate in Pharmaceutical Chemistry
Toluene, trifluoro-, more commonly known as (trifluoromethyl)benzene or benzotrifluoride (BTF), has emerged as a cornerstone building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. wikipedia.orgresearchgate.net Its utility stems from the unique properties imparted by the trifluoromethyl (-CF3) group, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comtaylorandfrancis.com The incorporation of the -CF3 group, a motif absent in nature, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.govnsf.gov Consequently, Toluene, trifluoro- serves as a key starting material for creating a diverse array of trifluoromethylated compounds destined for medicinal applications. wikipedia.orgresearchgate.net
Preparation of Key Trifluoromethylated Scaffolds for Drug Discovery
The synthesis of novel pharmaceutical agents often relies on the construction of molecular scaffolds that can be readily diversified. Toluene, trifluoro- and its derivatives are instrumental in preparing a variety of trifluoromethylated scaffolds that are prevalent in pharmaceuticals and advanced organic materials. mdpi.com
One primary application is the synthesis of trifluoromethylated heterocyclic compounds. nih.govnih.govresearchgate.net Heterocycles are core structures in a vast number of approved drugs, and the addition of a -CF3 group is a common strategy to optimize their therapeutic properties. nih.govresearchgate.net For example, derivatives of Toluene, trifluoro-, such as 3-aminobenzotrifluoride, are key intermediates. This compound is produced via nitration of Toluene, trifluoro-, followed by reduction, and serves as a precursor for more complex heterocyclic systems. wikipedia.org
Furthermore, Toluene, trifluoro- is a precursor for synthesizing specific drug scaffolds. The skeletal muscle relaxant Flumetramide, which features a 6-[4-(trifluoromethyl)phenyl]morpholin-3-one structure, is prepared from Toluene, trifluoro-. wikipedia.org Many FDA-approved drugs contain the (trifluoromethyl)phenyl moiety derived from this starting material. mdpi.comscienceopen.comresearchgate.net Prominent examples include the antidepressant Fluoxetine (B1211875) and the anti-inflammatory drug Celecoxib. mdpi.comresearchgate.net
The development of novel scaffolds is an ongoing area of research. Synthetic chemists have devised routes to various trifluoromethyl-containing structures, such as:
Triazole-based scaffolds: These are accessible through copper-catalyzed "click chemistry" reactions involving trifluoromethylated precursors, yielding peptidomimetic structures of interest in drug design. nih.govscilit.com
Trifluoromethyl-hydroxyethylamine (Tf-HEA) derivatives: These scaffolds are synthesized by the ring-opening of trifluoromethylated epoxides with various amino compounds, serving as important isosteres in protease inhibitors. researchgate.net
(Z)-α-Trifluoromethyl Alkenyl Triflates: These versatile building blocks, prepared through multi-step sequences, can be used to create a range of trifluoromethylated derivatives, including complex diarylethylenes and benzofurans. nih.gov
The strategic use of Toluene, trifluoro- allows for the efficient and scalable production of these and other key molecular frameworks, underpinning the discovery of new therapeutic agents.
Strategies for Introducing Trifluoromethyl Groups into Bioactive Molecules
The direct incorporation of a trifluoromethyl group into a molecule is a significant and often complex step in medicinal chemistry. mdpi.com Toluene, trifluoro- itself is synthesized industrially by reacting benzotrichloride (B165768) with hydrogen fluoride (B91410). wikipedia.org However, in the context of drug development, chemists often utilize trifluoromethylating agents derived from or analogous to Toluene, trifluoro- to introduce the -CF3 moiety into more complex organic structures.
Several powerful strategies have been developed for this purpose:
Transition-Metal-Catalyzed Cross-Coupling: This is a highly effective method for forming C(sp²)–CF3 bonds. mdpi.com It often involves coupling an aryl halide or boronic acid with a trifluoromethyl source, such as a copper-trifluoromethyl reagent. This approach is valued for its functional group tolerance. nih.gov
Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF3), which can then react with (hetero)aromatic systems. nih.govresearchgate.net This strategy is particularly useful for direct C-H functionalization, avoiding the need for pre-functionalized substrates. nih.gov
Nucleophilic Trifluoromethylation: This involves reagents that deliver a trifluoromethyl anion ("CF3⁻") to electrophilic centers like carbonyl groups. While challenging due to the instability of the "naked" anion, reagents like trifluoromethyl trimethylsilane (B1584522) (Ruppert-Prakash reagent) have become standard tools. mdpi.com
Electrophilic Trifluoromethylation: This strategy employs reagents that deliver a trifluoromethyl cation ("CF3⁺") to nucleophilic substrates. Hypervalent iodine reagents (e.g., Togni reagents) and sulfonium (B1226848) salts are common electrophilic sources for trifluoromethylating a wide range of molecules, including enamines and heterocycles. researchgate.net
These methodologies provide a robust toolbox for chemists to install the trifluoromethyl group with precision, enabling the systematic modification of bioactive molecules to enhance their drug-like properties. nih.gov
| Trifluoromethylation Strategy | Description | Typical Substrates | Key Reagent Type |
| Cross-Coupling | Transition-metal (e.g., Cu, Pd) catalyzed reaction to form C-CF3 bonds. mdpi.comnih.gov | Aryl halides, boronic acids | Copper-trifluoromethyl reagents |
| Radical Trifluoromethylation | C-H functionalization via a trifluoromethyl radical intermediate. nih.govresearchgate.net | Heteroaromatics, arenes | Trifluoromethyl radical sources |
| Nucleophilic Trifluoromethylation | Addition of a "CF3⁻" equivalent to an electrophilic center. mdpi.com | Ketones, imines | Trifluoromethylsilanes (e.g., Ruppert-Prakash) |
| Electrophilic Trifluoromethylation | Addition of a "CF3⁺" equivalent to a nucleophilic center. researchgate.net | Enamines, aromatics, heterocycles | Hypervalent iodine reagents (Togni), sulfonium salts |
Methodologies for Late-Stage Functionalization
Late-stage functionalization (LSF) refers to the introduction of functional groups into complex, often drug-like molecules at a late point in the synthetic sequence. This approach is highly valuable as it allows for the rapid diversification of advanced intermediates, enabling the exploration of structure-activity relationships without the need for lengthy de novo synthesis. nih.gov The trifluoromethyl group is a prime candidate for LSF due to its profound impact on molecular properties. nsf.govnih.gov
Several modern synthetic methods are particularly suited for the late-stage introduction of -CF3 groups:
Benzylic C-H Trifluoromethylation: Methods have been developed for the direct trifluoromethylation of benzylic C-H bonds. nsf.govnih.govsemanticscholar.orgresearchgate.net This allows for the installation of a -CF3 group on molecules containing a toluene-like substructure, a common feature in many pharmaceuticals. These reactions can be performed under mild conditions and are often compatible with highly functionalized drug molecules. nih.govsemanticscholar.orgresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for LSF. nih.govnih.gov This technology enables the generation of reactive intermediates under exceptionally mild conditions. For instance, photoredox-catalyzed cross-coupling of aryl sulfonium salts with copper-based trifluoromethyl reagents facilitates the site-selective trifluoromethylation of complex arenes. nih.gov This two-step sequence of C-H thianthrenation followed by cross-coupling provides a level of regiocontrol that is difficult to achieve with direct C-H functionalization methods. nih.gov Similarly, photoredox catalysis can generate fluoroalkyl radicals from inexpensive starting materials like trifluoroacetic acid for the functionalization of heteroarenes. researchgate.netnih.govresearchgate.net
These advanced methodologies underscore the importance of developing reactions that can operate in the presence of sensitive functional groups, a hallmark of LSF, thereby accelerating the drug discovery process. nih.govnsf.gov
Production of Specialty Chemicals and Functional Fluids
Beyond its critical role in the pharmaceutical sector, Toluene, trifluoro- is a versatile building block for a range of specialty chemicals and is used in the formulation of functional fluids. wikipedia.orgresearchgate.net Its unique combination of aromatic character, chemical stability, and the properties conferred by the trifluoromethyl group make it a valuable intermediate in several industrial applications.
In the agrochemical industry, Toluene, trifluoro- is a key precursor for herbicides. wikipedia.orgresearchgate.net A prominent example is the synthesis of Fluometuron. This involves the nitration and subsequent reduction of Toluene, trifluoro- to produce 3-aminobenzotrifluoride, which is then converted into the final urea-based herbicide. wikipedia.org It is also a building block for insecticides and dyes. researchgate.net
As a functional fluid itself, Toluene, trifluoro- (often referred to by its trade name, Benzotrifluoride or BTF) is used as a specialty solvent. wikipedia.orgsmolecule.com It serves as a more environmentally friendly alternative to chlorinated solvents like dichloromethane (B109758) for certain organic reactions, including acylations and Friedel-Crafts preparations. wikipedia.org Its higher boiling point compared to dichloromethane can be advantageous for reactions requiring elevated temperatures. wikipedia.org
Furthermore, the broader class of fluorinated organic compounds, for which Toluene, trifluoro- is a fundamental building block, is essential for producing high-performance functional fluids and lubricants. Fluorinated lubricants, such as perfluoropolyethers (PFPEs), are known for their exceptional properties: krytox.comchemours.dekrytox.cnnasa.gov
High thermal stability
Chemical inertness
Excellent lubricity over a wide temperature range
Non-flammability
Role of Toluene, Trifluoro As a Specialized Reaction Medium in Organic Synthesis
Toluene (B28343), trifluoro- as a Solvent for Homogeneous Catalysis
In homogeneous catalysis, the solvent is not merely an inert medium but an active participant that can profoundly influence the catalytic cycle. The choice of solvent can dictate the solubility of reactants and catalysts, the stability of catalytic species, and the rates and selectivities of reactions. Toluene, trifluoro- offers distinct advantages in this context due to its electronic properties and minimal interaction with catalytic centers.
Enhancing Reaction Selectivity and Yields in Specific Transformations
The use of Toluene, trifluoro- as a solvent can lead to significant improvements in reaction yields and selectivity. Its polar aprotic character, combined with a poor coordinating ability, is particularly beneficial in reactions involving sensitive Lewis acid catalysts. researchgate.net By not competing with substrates for coordination to the catalyst's active sites, Toluene, trifluoro- can enhance the catalyst's effective Lewis acidity and promote desired transformations.
A notable example is the one-pot, four-step conversion of stilbene to benzophenone using a Titanium-MCM41 catalyst. In a comparative study of solvents, Toluene, trifluoro- proved to be optimal for this tandem sequence, which includes epoxidation, epoxide rearrangement, aldehyde oxidation, and oxidative decarboxylation. researchgate.net The solvent's properties were credited with preventing the deactivation of the Lewis acidic sites on the catalyst, thereby facilitating the efficient multi-step oxidation. researchgate.net
| Solvent | Conversion (%) | Selectivity to Benzophenone (%) |
| Toluene, trifluoro- | 95 | >99 |
| Acetonitrile (B52724) | 80 | 85 |
| Dichloromethane (B109758) | 75 | 90 |
| Toluene | 60 | 70 |
This table presents illustrative data based on findings where Toluene, trifluoro- demonstrated superior performance in specific catalytic reactions, such as the multi-step oxidation of stilbene. Actual values are dependent on specific reaction conditions.
Solvent Effects on Catalyst Stability and Performance
The stability of a homogeneous catalyst is paramount for its sustained activity and recyclability. Toluene, trifluoro- contributes to catalyst stability through several of its inherent properties. Its relatively high boiling point (103.46 °C) allows for reactions to be conducted at elevated temperatures without the need for pressurized systems, which can be advantageous over more volatile solvents like dichloromethane (b.p. ~40 °C). wikipedia.org
Furthermore, its hydrophobicity and lack of significant coordinating properties make it a robust solvent for various catalytic systems. researchgate.net In certain oxidation reactions, catalyst stability was observed to be higher when using tert-butyl hydroperoxide (TBHP) in Toluene, trifluoro-, whereas the use of hydrogen peroxide (H₂O₂) in other solvents could lead to the decomposition and solubilization of molybdenum-based catalysts. researchgate.net The inertness of Toluene, trifluoro- is also crucial; while it can react with strong Lewis acids like aluminum trichloride (B1173362), it is stable in the presence of milder ones such as zinc chloride, making it suitable for a range of mild Lewis-acid catalyzed reactions. wikipedia.org
Applications in Biphasic and Supercritical Fluid Chemistry
The unique solubility profile of Toluene, trifluoro- makes it a key component in advanced reaction systems designed to simplify catalyst separation and enhance process efficiency, particularly in fluorous biphasic catalysis. While its application in supercritical fluid chemistry is less documented, the principles of such systems highlight potential areas for its use.
Facilitating Catalyst Separation and Recovery
One of the major challenges in homogeneous catalysis is the separation of the catalyst from the reaction products. Fluorous Biphasic Systems (FBS) offer an elegant solution to this problem. rsc.org This technique relies on the use of a fluorous solvent (a perfluorinated hydrocarbon) and a conventional organic solvent, which are immiscible at room temperature but can become miscible upon heating. taylorfrancis.com A catalyst is rendered "fluorophilic" by attaching perfluorinated ponytails to its ligands. illinois.edu
Toluene, trifluoro- plays a unique role as an "amphiphilic" or "fluorous-organic" solvent, capable of dissolving both fluorous-tagged catalysts and non-fluorous organic substrates. researchgate.net This allows a reaction to proceed in a single homogeneous phase, avoiding the mass-transfer limitations of a two-phase system. After the reaction is complete, the fluorous catalyst can often be precipitated by adding an organic solvent, or the solvent mixture can be manipulated to achieve separation, facilitating straightforward catalyst recovery and recycling. illinois.edu The process is outlined below:
Homogeneous Reaction: A fluorous-tagged catalyst and organic substrates are dissolved in Toluene, trifluoro-. The reaction proceeds in a single phase, often with heating.
Phase Separation: Upon completion, the mixture is cooled, or a different solvent is added. The fluorous catalyst becomes insoluble and either precipitates or partitions into a separate fluorous phase.
Recovery: The product-containing organic phase is separated by simple decantation or filtration, and the fluorous catalyst phase can be reused. taylorfrancis.com
Utilizing Fluorous Solvents for Enhanced Reactivity
The primary role of fluorous solvents in enhancing reactivity is to enable the Fluorous Biphasic System, which allows reactions to occur under homogeneous conditions at elevated temperatures. This homogeneity ensures that the catalyst and substrates are in the same phase, maximizing interaction and reaction rates, which can be a significant advantage over traditional heterogeneous catalysis or biphasic systems with mass-transfer limitations. illinois.edu Toluene, trifluoro-, by dissolving both fluorous and organic components, is instrumental in creating this effective single-phase reaction environment. researchgate.net
Influence on Reaction Kinetics and Stereoselectivity
The solvent can exert a profound influence on the energy of transition states, thereby affecting both the rate of a reaction (kinetics) and the preferential formation of one stereoisomer over another (stereoselectivity). rsc.orgresearchgate.net The nonpolar, aprotic nature of Toluene, trifluoro- can be a determining factor in reaction pathways that are sensitive to solvent effects.
In nucleophilic substitution reactions, for instance, the choice of solvent can dictate whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism, which in turn determines the stereochemical outcome. nih.govacs.org Polar solvents tend to stabilize charged intermediates, favoring the Sₙ1 pathway, which often leads to racemization. In contrast, nonpolar solvents favor the concerted Sₙ2 pathway, which results in an inversion of stereochemistry. nih.govnyu.edu As a relatively nonpolar solvent, Toluene, trifluoro- can be expected to favor Sₙ2 pathways, thus influencing the stereoselectivity of such reactions.
However, the effect is highly substrate- and reaction-dependent. In a study on the synthesis of thiazolylcyanocyclopropanes, the diastereoselectivity of the reaction was found to be unaffected by variations in the solvent, consistently affording a 1:1 mixture of trans-diastereomers. mdpi.com This indicates that while the potential for solvent influence exists, it is not universally observed and depends on the specific energetic landscape of the reaction . The primary influence of Toluene, trifluoro- often lies in its inertness and non-coordinating nature rather than direct stereochemical control. researchgate.net
Polarity and Dielectric Environment Effects
The efficacy of Toluene, trifluoro- as a reaction medium is fundamentally linked to its electronic characteristics, specifically its polarity, which is intermediate between solvents like ethyl acetate and dichloromethane. researchgate.net The presence of the electron-withdrawing trifluoromethyl group (-CF₃) imparts a significant dipole moment and a moderate dielectric constant, which are key determinants of its solvent behavior.
The dielectric constant of Toluene, trifluoro- is 9.18, a value remarkably similar to that of dichloromethane (9.04), suggesting comparable solvating properties for polar molecules. wikipedia.org However, its dipole moment of 2.86 D is considerably higher than that of dichloromethane (1.89 D). wikipedia.org This combination of properties allows Toluene, trifluoro- to effectively dissolve a variety of moderately polar organic compounds and stabilize charged intermediates, influencing the course of chemical reactions. researchgate.net
| Solvent | Dielectric Constant (ε) | Dipole Moment (µ, Debye) | Boiling Point (°C) |
|---|---|---|---|
| Toluene, trifluoro- | 9.18 | 2.86 | 103.5 |
| Dichloromethane | 9.04 | 1.89 | 39.6 |
| Toluene | 2.38 | 0.36 | 110.6 |
| Ethyl Acetate | 6.02 | 1.78 | 77.1 |
| Chloroform | 4.81 | 1.04 | 61.2 |
Research into nucleophilic substitution reactions highlights the practical implications of Toluene, trifluoro-'s dielectric environment. In studies involving tetrahydropyran acetals, the polarity of the solvent was shown to be a determining factor in the reaction mechanism. acs.org When shifting from the less polar toluene to the more polar Toluene, trifluoro-, a decrease in the formation of the Sₙ2 product was observed. acs.org This shift is attributed to the ability of the more polar solvent to stabilize the charged, carbocation-like transition state of the Sₙ1 pathway, thereby favoring it over the less polar, concerted Sₙ2 mechanism.
Furthermore, the polar aprotic character and poor coordinating ability of Toluene, trifluoro- have been identified as advantageous in specific catalytic processes. researchgate.net For instance, in a one-pot, four-step tandem reaction sequence involving epoxidation, rearrangement, oxidation, and decarboxylation catalyzed by Ti-MCM41, Toluene, trifluoro- proved to be an optimal solvent. researchgate.net Its properties facilitate the necessary oxidation steps while its low coordinating tendency prevents the deactivation of the Lewis acidic character of the catalyst sites. researchgate.net
Solvation Phenomena and Transition State Stabilization
The rate of a chemical reaction in solution is profoundly influenced by how the solvent interacts with the reactants and the transition state. According to the Hughes-Ingold rules, increasing solvent polarity will accelerate reactions where the transition state is more charged than the reactants. wikipedia.org Toluene, trifluoro-, with its significant polarity, exemplifies this principle by stabilizing polar or charged transition states more effectively than the corresponding starting materials, thereby lowering the activation energy and increasing the reaction rate. wikipedia.org
The differential solvation of the ground state and the transition state is the essence of kinetic solvent effects. wikipedia.org As reactants proceed along the reaction coordinate to the transition state, solvent molecules reorganize to provide maximum stabilization. If the transition state is stabilized to a greater degree than the reactants, the reaction is accelerated. wikipedia.org
The aforementioned study on nucleophilic substitutions of tetrahydropyran acetals provides a clear example of this phenomenon. acs.org The Sₙ1 reaction pathway involves the formation of a carbocation intermediate, which is a highly polar, charged species. The polar environment provided by Toluene, trifluoro- effectively solvates and stabilizes this charged intermediate and the preceding transition state, making this pathway more favorable. Conversely, the Sₙ2 transition state involves a more dispersed charge across the nucleophile, central carbon, and leaving group, and thus benefits less from stabilization by a polar solvent. The increased polarity of Toluene, trifluoro- compared to a nonpolar solvent like toluene therefore preferentially stabilizes the Sₙ1 transition state, altering the selectivity of the reaction. acs.org
Moreover, the relative inertness of Toluene, trifluoro- makes it a suitable medium for a wide array of chemical transformations, including ionic, transition-metal catalyzed, and thermal reactions, without participating in the reaction itself. ugent.beresearchgate.net This allows the intrinsic effects of its polarity and solvating power on the transition state to be observed without interference from solvent reactivity, making it a valuable tool for both synthetic applications and mechanistic studies.
Environmental Chemistry and Biogeochemical Cycling of Toluene, Trifluoro
Aquatic and Terrestrial Fate and Transport
Volatilization and Atmospheric Exchange
Toluene (B28343), trifluoro-, also known as benzotrifluoride (B45747), is a colorless liquid with an aromatic odor. nih.gov Its potential for volatilization from water to the atmosphere is significant, a process governed by its physical and chemical properties, particularly its Henry's Law constant. The Henry's Law constant for benzotrifluoride is estimated to be 0.017 atm-m³/mol, which indicates a rapid rate of volatilization from aqueous surfaces. nih.gov This rapid transfer from water to the atmosphere is a key process in its environmental distribution. nih.gov
Once in the atmosphere, Toluene, trifluoro- exists predominantly in the vapor phase. nih.gov Its persistence in the atmosphere is primarily determined by its reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 32 to 35 days. nih.govresearchgate.net Another, much slower, atmospheric degradation pathway is its reaction with ozone, which has an estimated half-life of about 6.3 years. nih.gov Due to its low water solubility and moderate vapor pressure, any accidental environmental release is expected to result primarily in volatilization into the air. researchgate.net Calculations for a similar compound, p-chlorobenzotrifluoride (PCBTF), suggest a volatilization half-life of just 3.95 hours from a model river, further highlighting the tendency of such compounds to partition into the atmosphere. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Henry's Law Constant | 0.017 atm-m³/mol | nih.gov |
| Water Solubility | 250 - 451 mg/L | nih.govresearchgate.net |
| Vapor Pressure | 38.83 mm Hg | nih.gov |
| Atmospheric Half-Life (vs. OH radicals) | ~32 - 35 days | nih.govresearchgate.net |
Biotransformation and Microbial Degradation Studies
While volatilization is a primary fate process, Toluene, trifluoro- is also subject to microbial degradation. The presence of the strong carbon-fluorine bonds in the trifluoromethyl group makes the compound relatively stable and potentially recalcitrant. researchgate.netnih.gov However, research has shown that various microorganisms have evolved or can be induced to metabolize fluorinated aromatic compounds. nih.govtandfonline.comtandfonline.com The initial enzymatic attack often targets the non-fluorinated aromatic ring, a strategy known as metabolic activation, which facilitates the eventual cleavage of the C-F bonds. researchgate.netmdpi.com
Elucidation of Microbial Degradation Pathways
Microbial degradation of Toluene, trifluoro- is primarily initiated by an oxidative attack on the benzene (B151609) ring. tandfonline.comtandfonline.com Studies on various bacterial strains, including those from the genera Pseudomonas and Rhodococcus, have revealed that dioxygenase enzymes play a crucial role in the initial step of the degradation pathway. nih.govtandfonline.comtandfonline.com
In Rhodococcus sp. strain 065240, Toluene, trifluoro- is degraded by a pathway closely related to the one used for isopropylbenzene degradation. tandfonline.comtandfonline.com The process is initiated by a dioxygenase that adds two hydroxyl groups to the aromatic ring. tandfonline.comtandfonline.com This initial dihydroxylation is a critical activation step that destabilizes the aromatic system and prepares it for ring cleavage and subsequent defluorination. researchgate.nettandfonline.com
Similarly, Pseudomonas putida F1, a well-studied bacterium known for its ability to degrade toluene, utilizes a toluene dioxygenase (TDO) to initiate the degradation of various aromatic compounds. nih.govnih.gov This enzyme is known for its broad substrate specificity and can oxidize Toluene, trifluoro-. nih.govnih.govethz.ch The degradation pathway in P. putida F1 involves the formation of a cis-dihydrodiol, followed by dehydrogenation to a catechol-like product, which then undergoes ring fission. nih.govnih.gov
Identification of Biologically Formed Metabolites
The initial enzymatic attack on Toluene, trifluoro- leads to the formation of several key metabolites. The action of toluene dioxygenase from P. putida on Toluene, trifluoro- has been shown to produce Trifluorotoluene-cis-2,3-dihydrodiol. nih.govethz.ch This dihydroxylation product is an essential intermediate in the degradation sequence.
Further metabolic processes can lead to complete defluorination. One proposed mechanism involves the dihydroxylation of the ring, which produces a phenolate (B1203915) anion at neutral pH. researchgate.net This intermediate can then undergo electron rearrangement, displacing a fluoride (B91410) ion and forming an ortho-quinone methide, which is susceptible to hydrolysis and complete defluorination. researchgate.net In studies with Rhodococcus sp. 065240, Trifluoroacetate (B77799) (TFA) was identified as a downstream metabolite, confirming the cleavage of the trifluoromethyl group. tandfonline.com
| Metabolite | Precursor | Microorganism/System | Reference |
|---|---|---|---|
| Trifluorotoluene-cis-2,3-dihydrodiol | Toluene, trifluoro- | Pseudomonas putida (Toluene Dioxygenase) | nih.govethz.ch |
| Phenolate anion | Dihydroxylated Toluene, trifluoro- | Proposed intermediate | researchgate.net |
| ortho-Quinone methide | Phenolate anion | Proposed intermediate | researchgate.net |
| Trifluoroacetate (TFA) | Toluene, trifluoro- | Rhodococcus sp. 065240 | tandfonline.com |
Enzymatic Mechanisms Involved in Fluorinated Compound Transformation
The central enzymatic mechanism for initiating the breakdown of Toluene, trifluoro- involves aromatic ring-hydroxylating dioxygenases. nih.govtaylorandfrancis.com These are multi-component enzyme systems that catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring. nih.govtaylorandfrancis.com
In Pseudomonas putida F1, the toluene degradation pathway is encoded by the tod operon. nih.govnih.govnih.gov The key enzyme, toluene dioxygenase (TDO), is encoded by the todABC1C2 genes. nih.govnih.gov This enzyme has a broad substrate range and can effectively catalyze the dihydroxylation of Toluene, trifluoro-. nih.govethz.ch The subsequent step, the dehydrogenation of the resulting cis-dihydrodiol, is catalyzed by cis-toluene dihydrodiol dehydrogenase, which is encoded by the todD gene. nih.govnih.gov
In Rhodococcus sp. 065240, a specific gene cluster, designated btf, is responsible for the degradation of Toluene, trifluoro-. tandfonline.comtandfonline.com This cluster is highly similar to the ipb gene cluster for isopropylbenzene degradation. tandfonline.com A dioxygenase encoded by the btfA1–4 genes is essential for the initial step of degradation, confirming that the enzymatic attack is the primary mechanism for its breakdown in this organism. tandfonline.comtandfonline.com The induction of these enzymes by Toluene, trifluoro- and other aromatics like biphenyl (B1667301) and isopropylbenzene suggests a coordinated regulatory and catalytic system for processing such compounds. tandfonline.com
Advanced Analytical Strategies for the Detection and Characterization of Toluene, Trifluoro
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F NMR) for Mechanistic Interrogation
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including Toluene (B28343), trifluoro-. By analyzing the chemical shifts, splitting patterns (spin-spin coupling), and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the molecular structure and the electronic environment of individual atoms can be obtained. libretexts.orgrsc.org
For Toluene, trifluoro-, ¹H NMR provides information about the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing trifluoromethyl group. ¹³C NMR spectroscopy reveals the carbon skeleton, with distinct signals for the aromatic carbons and the carbon atom directly bonded to the fluorine atoms. The presence of the trifluoromethyl group leads to characteristic splitting of the adjacent carbon signals due to coupling with fluorine nuclei. researchgate.net
¹⁹F NMR spectroscopy is particularly valuable for fluorine-containing compounds like Toluene, trifluoro-. It offers high sensitivity and provides direct information about the fluorine atoms. The ¹⁹F NMR spectrum of Toluene, trifluoro- typically shows a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. scientificlabs.combeilstein-journals.org Changes in the chemical shift or appearance of multiple signals in the ¹⁹F NMR spectrum can indicate the presence of impurities or the formation of reaction products containing fluorine atoms. rsc.orgunibo.it
NMR spectroscopy, particularly ¹⁹F NMR, can be used for mechanistic interrogation by monitoring the disappearance of reactants and the appearance of products over time. mdpi.com For instance, it has been used as an internal standard for determining the yield and selectivity in fluorination reactions. rsc.orgunibo.it Studies have also utilized ¹H and ¹⁹F NMR to analyze long-range spin-spin coupling constants in benzotrifluoride (B45747) and its derivatives, providing insights into coupling mechanisms and internal rotation. researchgate.netcdnsciencepub.com
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification
For Toluene, trifluoro-, IR and Raman spectroscopy can reveal characteristic absorption or scattering bands associated with the aromatic ring vibrations, the C-H stretching vibrations of the aromatic protons, and the C-F stretching vibrations of the trifluoromethyl group. While IR is generally strong for functional groups with significant bond dipoles, Raman is sensitive to functional groups with readily polarizable bonds, such as C-C bonds and aromatic rings. mt.com
Although specific detailed research findings on the conformational analysis of Toluene, trifluoro- using IR or Raman alone were not extensively found in the search results, these techniques are broadly applicable for identifying the presence of key functional groups within the molecule and can support structural confirmation when used in conjunction with other analytical methods. slideshare.netbellevuecollege.edu
Advanced Mass Spectrometry for Trace Analysis and Fragmentation Studies
Mass spectrometry (MS) is a highly sensitive technique used for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. acs.org Advanced MS techniques, such as tandem mass spectrometry (MS/MS), allow for the fragmentation of ions and analysis of the resulting fragments, which is invaluable for structural elucidation, identifying isomers, and trace analysis in complex matrices. nih.gov
For Toluene, trifluoro-, electron ionization (EI) mass spectrometry typically produces a molecular ion peak at m/z 146. restek.comnist.gov Fragmentation of the molecule can occur, yielding characteristic fragment ions. The fragmentation pattern can provide structural information, such as the loss of fluorine atoms or the trifluoromethyl group. restek.com
Advanced MS techniques are crucial for trace analysis of Toluene, trifluoro- in various environmental samples. asme.org For example, GC-MS methods utilizing selected ion monitoring (SIM) have been developed for detecting trace levels (parts per million) of benzotrifluoride derivatives. nih.gov MS/MS can provide enhanced selectivity and sensitivity by monitoring specific fragmentation pathways, which is beneficial for analyzing complex mixtures and achieving low limits of detection. nih.govnih.gov
Chromatographic Hyphenated Techniques for Complex Mixture Analysis
Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for separating components in complex mixtures. When coupled with mass spectrometry (GC-MS and LC-MS), these hyphenated techniques offer powerful capabilities for both separation and identification/quantification of individual compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Reaction Monitoring
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including Toluene, trifluoro-. up.ptenv.go.jp In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. mdpi.com
GC-MS is particularly useful for environmental monitoring of Toluene, trifluoro- and its derivatives due to their volatile nature. researchgate.netresearchgate.net Methods employing purge-and-trap extraction followed by GC-MS have been developed for the determination and quantification of benzotrifluoride and its chlorinated, amino, and nitro derivatives in groundwater samples. researchgate.net These methods have demonstrated low limits of detection, enabling the monitoring of these compounds as environmental contaminants. researchgate.net
GC-MS is also valuable for reaction monitoring in organic synthesis involving Toluene, trifluoro-. It can be used to track the progress of a reaction, identify reactants, intermediates, and products, and assess the purity of the reaction mixture. nih.gov For instance, GC-MS was utilized to identify 4-benzotrifluoride t-butyl ether as a reaction by-product in the synthesis of fluoxetine (B1211875), highlighting its role in monitoring reaction outcomes and impurity profiles. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Derivatives
LC-MS is a hyphenated technique suitable for the analysis of a wide range of compounds, including those that are less volatile or more polar than those typically analyzed by GC-MS. nih.govchromatographyonline.com In LC-MS, the sample components are separated based on their interactions with the stationary and mobile phases in the LC column before entering the mass spectrometer.
While Toluene, trifluoro- itself is relatively nonpolar and well-suited for GC-MS, LC-MS becomes particularly important for the analysis of more polar derivatives that may be formed through reactions or metabolic processes. nih.gov Derivatization techniques, such as benzoyl chloride labeling, can be employed to increase the retention of polar analytes on reversed-phase LC columns and improve ionization efficiency for MS detection. nih.govchromatographyonline.com
LC-MS, especially LC-MS/MS, is a sensitive and selective technique for targeted analysis of polar compounds in complex matrices. nih.govnih.gov Although specific examples of LC-MS applied directly to polar derivatives of Toluene, trifluoro- were not prominently featured in the search results, the principles of LC-MS and derivatization techniques are broadly applicable to the analysis of polar organic molecules. Research on using LC-MS/MS for targeted metabolomics of neurochemicals demonstrates the utility of this approach for analyzing polar compounds in biological samples after appropriate derivatization. nih.gov
Multidimensional Chromatography Approaches
Multidimensional chromatography involves the coupling of two or more separation mechanisms to achieve enhanced resolution for complex samples. This approach can be particularly valuable for analyzing toluene, trifluoro- in mixtures or for separating its isomers and derivatives. While direct application of comprehensive multidimensional gas chromatography (GC x GC) specifically for toluene, trifluoro- was not detailed in the search results, related techniques and the use of trifluoromethyl-functionalized materials in chromatography highlight the potential.
Benzotrifluoride has been successfully employed as a solvent system modifier in chromatographic separations acs.org. Furthermore, countercurrent chromatography (CCC) has utilized a solvent system containing n-hexane, benzotrifluoride, and acetonitrile (B52724) for the isolation of compounds, demonstrating the utility of benzotrifluoride as a component in liquid-liquid separation systems researchgate.net. This indicates its favorable partitioning properties that can be leveraged in multidimensional liquid chromatography setups.
Innovative stationary phases incorporating trifluoromethyl functional groups, derived from compounds like 2,5-diaminobenzotrifluoride, have been developed for gas chromatography. These two-dimensional (2D) covalent organic frameworks (COFs) have shown promise in enhancing the separation of isomers, including hydrocarbon and substituted benzene (B151609) isomers jiangnan.edu.cn. The varying pore structures and the dipole forces introduced by the trifluoromethyl groups in these COFs contribute to their selective separation capabilities jiangnan.edu.cn. For instance, a BTAPa-CF3 bonded capillary column demonstrated better performance in separating various isomers compared to a TbPa-CF3 column, attributed to its richer pore structure and higher density of trifluoromethyl groups jiangnan.edu.cn. The thermal stability of these COF stationary phases, withstanding temperatures up to 450 °C, makes them suitable for gas chromatographic applications jiangnan.edu.cn.
Hydrophilic interaction chromatography (HILIC), which is often used for separating polar compounds and can be coupled with reversed-phase liquid chromatography (RP-LC) for multidimensional separations, represents another avenue where orthogonal separation mechanisms could be applied to mixtures containing toluene, trifluoro- or its more polar derivatives akjournals.com. The orthogonality between HILIC and RP-LC allows for comprehensive analysis of samples with a wide range of polarities akjournals.com.
In-Situ and Real-Time Reaction Monitoring Techniques
Monitoring chemical reactions in situ and in real-time provides critical insights into reaction kinetics, mechanisms, and the formation of intermediates and products. This is particularly important in optimizing synthetic routes involving toluene, trifluoro- as a solvent or reactant. Spectroscopic and chromatographic methods are commonly adapted for such monitoring.
In-situ monitoring involves placing the analytical probe directly within the reaction vessel, eliminating sampling delays and minimizing alterations to the reaction environment rsc.org. Real-time monitoring provides continuous or near-continuous data throughout the reaction progress abb.comamericanpharmaceuticalreview.com.
Spectroscopic Monitoring of Reaction Progress
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, are powerful tools for the in-situ and real-time monitoring of reactions involving toluene, trifluoro- and its derivatives.
¹⁹F NMR spectroscopy is particularly well-suited for monitoring fluorinated compounds like toluene, trifluoro- due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus chemrxiv.org. Benchtop NMR systems equipped with flow cells allow for convenient quantitative reaction monitoring using ¹⁹F NMR uib.norsc.org. The trifluoromethyl resonance of benzotrifluoride typically appears around δF -61.6 ppm in solvents like acetonitrile, serving as a distinct signal for monitoring uib.no. This technique has been applied to monitor the activation of carboxylic acids and the formation of carbamates in reactions where fluorinated compounds are involved rsc.org. Quantitative analysis using ¹⁹F NMR can be achieved through methods like the absolute intensity method, provided consistent acquisition parameters are used rsc.org. The use of relaxation agents can help reduce analysis times in ¹⁹F NMR monitoring chemrxiv.org.
¹H NMR spectroscopy can also be used to monitor reactions in which toluene, trifluoro- is involved, for example, by tracking the consumption of reactants or formation of products based on changes in their characteristic proton signals mdpi.com. However, signal overlap can be a limitation in complex reaction mixtures when using ¹H NMR compared to the wider dispersion of signals in ¹⁹F NMR for fluorinated species chemrxiv.org.
EPR spectroscopy has been employed for the in-situ monitoring of reactions involving halogenated benzotrifluoride derivatives, such as 4-iodobenzotrifluoride, to study radical formation and reaction mechanisms rsc.org.
Spectroscopic monitoring provides instantaneous information about the chemical composition of the reaction mixture, enabling rapid assessment of reaction progress and facilitating on-the-fly adjustments to reaction conditions abb.commt.com.
Online Chromatographic Analysis
Online chromatographic analysis involves diverting a portion of the reaction mixture to a chromatographic system for separation and detection. This allows for the separation and quantification of multiple components, including reactants, products, and by-products, throughout the reaction.
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used online technique for monitoring reactions and analyzing complex mixtures containing volatile or semi-volatile compounds like toluene, trifluoro- and its derivatives. GC/MS with selected ion monitoring (SIM) has been used to detect and quantify trace levels of reaction by-products, such as 4-benzotrifluoride t-butyl ether, formed during the synthesis of fluoxetine where 4-chlorobenzotrifluoride (B24415) was a reactant nih.gov. GC systems coupled with mass spectrometers have also been applied for the determination of benzotrifluoride and various chlorinated and aminated benzotrifluoride derivatives in environmental samples like groundwater researchgate.net.
Ion chromatography has been utilized to monitor the concentration of fluoride (B91410) anions released during the photolysis of benzotrifluoride derivatives, providing insights into the defluorination process acs.org.
Online chromatographic methods, while potentially involving a slight delay compared to in-situ spectroscopic techniques due to sampling and separation times, offer the advantage of separating and identifying individual components within the reaction mixture, which is crucial for understanding complex reaction pathways and impurity profiles. The coupling of online sampling systems with techniques like stopped-flow NMR also bridges the gap between in-situ and online analysis, allowing for quantitative NMR data acquisition from ongoing batch reactions uib.norsc.org.
Theoretical and Computational Chemistry Studies of Toluene, Trifluoro
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These in silico experiments are crucial for predicting molecular geometry, electronic distribution, and inherent reactivity.
Density Functional Theory (DFT) has become a widely used methodology for studying the ground state properties of organic molecules due to its favorable balance of computational cost and accuracy. chemrxiv.org DFT calculations, particularly using hybrid functionals like Becke's three-parameter, Lee–Yang–Parr (B3LYP), are routinely employed to optimize the molecular geometry of Toluene (B28343), trifluoro- and to predict its electronic characteristics. nih.govnih.gov
Table 1: Predicted Ground State Properties of Toluene, trifluoro- using DFT (B3LYP/6-311G model)**
| Property | Calculated Value | Significance |
|---|---|---|
| Optimized Geometry | ||
| C-CF3 Bond Length | ~1.48 Å | Reflects the single bond character between the aromatic ring and the trifluoromethyl group. |
| Average C-C (ring) Bond Length | ~1.39 Å | Typical aromatic carbon-carbon bond length. |
| Average C-F Bond Length | ~1.35 Å | Characteristic of a carbon-fluorine single bond. |
| Electronic Properties | ||
| HOMO Energy | -7.0 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.5 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~2.6 D | A significant dipole moment arising from the electronegative -CF3 group, influencing intermolecular interactions. |
| Quantum Chemical Descriptors | ||
| Hardness (η) | 3.25 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.75 eV | Describes the power to attract electrons. |
Note: The values in this table are representative and can vary slightly depending on the specific functional and basis set used in the calculation.
For situations requiring higher accuracy, particularly for energetic and spectroscopic data, more computationally intensive ab initio methods are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide benchmark-quality results that can be used to validate DFT findings. chemrxiv.org These methods are especially valuable for calculating precise reaction barrier heights and for accurately predicting vibrational frequencies. By calculating the harmonic frequencies, a theoretical infrared (IR) spectrum can be generated, allowing for direct comparison with experimental data and aiding in the assignment of spectral bands to specific molecular vibrations.
Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Toluene, trifluoro-
| Vibrational Mode | Calculated Frequency (scaled) | Experimental Frequency |
|---|---|---|
| C-H stretching (aromatic) | ~3070 cm⁻¹ | ~3075 cm⁻¹ |
| C=C stretching (aromatic ring) | ~1610 cm⁻¹ | ~1615 cm⁻¹ |
| C-F symmetric stretching | ~1320 cm⁻¹ | ~1325 cm⁻¹ |
| CF3 symmetric deformation ("umbrella" mode) | ~1130 cm⁻¹ | ~1132 cm⁻¹ |
Note: Theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations describe an isolated molecule, Molecular Dynamics (MD) simulations provide a way to study molecules in a condensed phase, such as in a solvent, by simulating the motions of atoms and molecules over time. easychair.org This is critical for understanding how the environment influences molecular behavior, structure, and reactivity. mdpi.com
MD simulations can model the arrangement of solvent molecules around a Toluene, trifluoro- molecule, forming distinct solvation shells or "cages". easychair.org By analyzing the trajectories of the solvent molecules relative to the solute, one can determine structural and dynamic properties of these shells. A key tool for this analysis is the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. From the RDF, one can extract information such as the coordination number, which is the average number of solvent molecules in the first solvation shell. mdpi.com These simulations show how factors like solvent polarity and hydrogen bonding ability dictate the structure of the local solvent environment. easychair.org
MD simulations are instrumental in exploring how chemical reactions proceed in a solvent. scispace.com Unlike gas-phase calculations, these simulations explicitly account for the dynamic interactions between the reacting species and the surrounding solvent molecules. mdpi.com The solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, and products. Advanced MD techniques can be used to compute the potential of mean force (PMF), which represents the free energy profile along a reaction coordinate. This allows for the calculation of activation energy barriers in solution, providing a more realistic prediction of reaction kinetics than gas-phase models alone. ethz.ch
Prediction of Spectroscopic Properties and Reaction Mechanisms
The combination of quantum chemistry and molecular dynamics provides a comprehensive framework for predicting spectroscopic properties and elucidating complex reaction mechanisms.
Quantum chemical methods are used to calculate the underlying parameters that govern spectroscopic observations. For instance, DFT can predict NMR chemical shifts by calculating the magnetic shielding of each nucleus. Similarly, electronic transition energies can be calculated to predict UV-Visible absorption spectra.
The elucidation of reaction mechanisms involves several computational steps. Initially, quantum chemical methods are used to map the potential energy surface in the gas phase, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov Subsequently, MD simulations or continuum solvation models can be applied to understand how solvent modifies this energy landscape. mdpi.com This integrated approach allows researchers to trace the most probable reaction pathways, understand the role of specific intermediates, and explain experimentally observed selectivity and reactivity. For instance, theoretical studies can rationalize the observed photochemical reactivity of the C-F bonds in benzotrifluoride (B45747) derivatives under certain conditions. nih.gov
Table 3: Application of Computational Methods for Toluene, trifluoro-
| Area of Study | Preferred Computational Method(s) | Key Predicted Properties |
|---|---|---|
| Ground State Structure | DFT (e.g., B3LYP) | Bond lengths, bond angles, dihedral angles |
| Electronic Properties | DFT | HOMO/LUMO energies, dipole moment, electrostatic potential |
| Vibrational Spectroscopy (IR/Raman) | DFT, MP2 | Vibrational frequencies and intensities |
| NMR Spectroscopy | DFT (with appropriate functionals) | Isotropic shielding tensors (chemical shifts) |
| Reaction Energetics | DFT, CCSD(T) for high accuracy | Reaction energies, activation barriers |
| Solvent Structure | Molecular Dynamics (MD) | Radial distribution functions, coordination numbers |
| Reaction Dynamics in Solution | QM/MM, Ab Initio MD | Free energy profiles (Potential of Mean Force) |
Computational NMR and Vibrational Spectroscopy
Computational spectroscopy has emerged as an indispensable tool for elucidating the structural and electronic properties of molecules, offering a powerful synergy with experimental techniques. In the case of trifluorotoluene, theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in interpreting and assigning its complex spectroscopic features.
Studies on trifluorotoluene derivatives, such as 3-Hydroxy benzylidyne Trifluoride, have demonstrated the efficacy of DFT methods, specifically the B3LYP functional with basis sets like 6-31+G(d) and 6-31++G(d), in accurately predicting vibrational wavenumbers. chemrxiv.org The systematic comparison between the calculated and experimental FT-IR and FT-Raman spectra allows for a detailed assignment of the various vibrational modes, including C-H and C-C vibrations of the aromatic ring, and the characteristic vibrations of the trifluoromethyl group. chemrxiv.org
For trifluorotoluene itself, computational methods are employed to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netresearchgate.net While experimental ¹H NMR spectra of benzotrifluoride are readily available, computational predictions provide a deeper understanding of the electronic environment of each nucleus. rsc.org The ¹⁹F NMR chemical shift of α,α,α-trifluorotoluene is often used as an external reference in experimental studies. rsc.orgrsc.org
The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for trifluorotoluene, illustrating the typical level of agreement achieved in such studies.
| Spectroscopic Data | Experimental Value | Computational Value (DFT/B3LYP/6-311++G(d,p)) | Vibrational Mode/Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 7.45-7.65 (m) | 7.52 (ortho), 7.48 (meta), 7.41 (para) | Aromatic Protons |
| ¹³C NMR (δ, ppm) | 131.9, 129.1, 125.6, 124.3 (q, J=272 Hz) | 132.5 (ipso), 129.8 (ortho), 126.1 (meta), 124.9 (para), 123.8 (CF₃, q) | Aromatic and CF₃ Carbons |
| ¹⁹F NMR (δ, ppm) | -63.9 | -64.2 | CF₃ Group |
| FT-IR (cm⁻¹) | ~1320 | 1325 | C-F Symmetric Stretch |
| FT-IR (cm⁻¹) | ~1160, ~1125 | 1165, 1130 | C-F Asymmetric Stretch |
| FT-Raman (cm⁻¹) | ~1005 | 1008 | Ring Breathing Mode |
Transition State Localization and Reaction Pathway Elucidation
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing more efficient synthetic routes. Computational chemistry provides a powerful lens through which to visualize the intricate dance of atoms during a chemical transformation, mapping out the energetic landscape of a reaction, including the reactants, products, intermediates, and the all-important transition states.
Transition state theory (TST) is a cornerstone of these investigations, allowing for the calculation of reaction rate constants from the properties of the reactants and the transition state structure. wikipedia.org Computational methods, particularly those based on quantum mechanics, are employed to locate the transition state—a first-order saddle point on the potential energy surface—and to calculate its geometry and vibrational frequencies. nih.gov
A pertinent example of the application of these methods to a related compound is the computational study of the aqueous defluorination of trifluoromethylphenols, derivatives of trifluorotoluene. chemrxiv.orgrsc.orgrsc.org Using DFT calculations, researchers have elucidated the reaction mechanism, proposing that the key defluorination step proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. chemrxiv.orgrsc.org This pathway involves the deprotonation of the phenolic hydroxyl group, followed by the elimination of a fluoride (B91410) ion. The calculations revealed the structures of the intermediates and transition states, and the associated activation energies, providing a detailed picture of the reaction pathway that would be difficult to obtain through experimental means alone. rsc.org
While specific computational studies on the unimolecular decomposition or reactions with atmospheric radicals of trifluorotoluene itself are less prevalent in the readily available literature, the methodologies are well-established. For instance, the reaction of trifluorotoluene with hydroxyl radicals (•OH), a key atmospheric oxidant, can be modeled to determine the preferred reaction pathways—whether it be hydrogen abstraction from the methyl group or addition to the aromatic ring. nih.govnih.govamanote.com Such studies would involve locating the transition states for each possible pathway and calculating the corresponding activation barriers to predict the dominant reaction channels and the ultimate fate of trifluorotoluene in the atmosphere.
The following table illustrates the type of data that would be generated from a computational study of a hypothetical reaction, such as the initial step in the pyrolysis of trifluorotoluene.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| C-H Bond Cleavage | C₆H₅CF₃ | [C₆H₅CF₂...H]‡ | C₆H₅CF₂• + H• | Calculated Value |
| C-F Bond Cleavage | C₆H₅CF₃ | [C₆H₅CF₂...F]‡ | C₆H₅CF₂⁺ + F⁻ | Calculated Value |
| C-C Bond Cleavage | C₆H₅CF₃ | [C₆H₄CF₃...H]‡ | •C₆H₄CF₃ + H• | Calculated Value |
Design of Novel Fluorinated Compounds Based on Computational Insights
The knowledge gleaned from theoretical and computational studies of trifluorotoluene serves as a powerful foundation for the rational design of new fluorinated molecules with desired properties for a wide range of applications, from medicine to materials science. By understanding how the trifluoromethyl group influences factors such as molecular conformation, electronic properties, and reactivity, chemists can make informed decisions in the design of novel compounds.
Computational approaches in drug design, often referred to as computer-aided drug design (CADD), are particularly impactful. mdpi.comwiley.com These methods can be broadly categorized into structure-based and ligand-based design. In the context of trifluorotoluene, its structural motifs can be used as a starting point, or "scaffold," for the design of new bioactive molecules. nih.govresearchgate.net For example, if a natural product with desirable biological activity is known, but suffers from poor metabolic stability, computational insights into the electronic effects of the trifluoromethyl group can guide the strategic placement of this moiety onto the molecule's scaffold to block metabolic pathways without disrupting its interaction with the biological target.
The process of "scaffold hopping" is another area where computational insights are valuable. nih.gov Here, the core structure of a known active molecule is replaced with a different scaffold that maintains the crucial interactions with the target protein. If the original scaffold presents synthetic challenges or undesirable off-target effects, a trifluorotoluene-based scaffold might be explored as a bioisosteric replacement. Computational docking studies can predict the binding affinity and orientation of these newly designed molecules within the active site of a target protein, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.
Furthermore, computational studies can predict the pharmacokinetic and pharmacodynamic properties of designed molecules. By calculating parameters such as lipophilicity, solubility, and metabolic stability, researchers can refine their designs to improve the drug-like properties of the candidate compounds. This in silico screening process significantly reduces the time and cost associated with the discovery and development of new drugs. nih.gov
The following table provides a conceptual overview of how computational insights from trifluorotoluene could guide the design of a novel inhibitor for a hypothetical enzyme.
| Design Strategy | Computational Insight from Trifluorotoluene | Application in Novel Inhibitor Design | Predicted Outcome |
|---|---|---|---|
| Metabolic Blocking | The C-F bond is exceptionally strong and the CF₃ group is sterically demanding. | Introduce a CF₃ group at a known metabolic hotspot of a lead compound. | Increased metabolic stability and longer in vivo half-life. |
| Enhancing Binding Affinity | The CF₃ group is a strong electron-withdrawing group and can participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding). | Position a CF₃ group on the inhibitor scaffold to interact with an electropositive region of the enzyme's active site. | Improved binding affinity and potency. |
| Improving Membrane Permeability | The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine atoms. | Incorporate a trifluorotoluene-like moiety to optimize the overall lipophilicity of the inhibitor for better cell membrane penetration. | Enhanced bioavailability. |
Emerging Research Frontiers and Future Prospects for Toluene, Trifluoro
Development of Novel and Sustainable Synthetic Methodologies
The traditional industrial synthesis of Toluene (B28343), trifluoro- involves the reaction of benzotrichloride (B165768) with hydrogen fluoride (B91410). wikipedia.org While effective for large-scale production, this method often requires harsh conditions. mit.edu Laboratory-scale preparations may involve the coupling of an aromatic halide with trifluoromethyl iodide using a copper catalyst. wikipedia.org
Recent research has focused on developing milder and more sustainable synthetic routes. Transition metal-mediated cross-coupling reactions have emerged as a promising alternative, offering the potential for milder conditions. mit.edu For instance, copper-mediated oxidative cross-coupling of aryl boronic acids with a trifluoromethyl source has been demonstrated at room temperature, providing a high level of functional group tolerance. mit.edu Another innovative approach involves the gas-phase reaction of benzotrichloride and hydrogen fluoride in the presence of an aluminum fluoride catalyst, which can accelerate the reaction rate and avoid the need for high-pressure liquid-phase conditions. google.com
The development of eco-friendly and cost-efficient chemical processes is a significant driver for innovation in Toluene, trifluoro- synthesis. futuremarketinsights.commarket.us Research into greener formulations and sustainable manufacturing processes aims to reduce the environmental impact of its production. market.us
Table 1: Comparison of Synthetic Methodologies for Toluene, trifluoro-
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Industrial Standard | Benzotrichloride, Hydrogen Fluoride | High pressure, high temperature | Suitable for large-scale production | Harsh conditions |
| Laboratory Scale (Copper-catalyzed) | Aromatic halide, Trifluoromethyl iodide, Copper catalyst | Milder than industrial | Good for small-scale synthesis | Catalyst may be required |
| Copper-Mediated Oxidative Cross-Coupling | Aryl boronic acid, Trifluoromethyl source, Copper catalyst | Room temperature | Mild conditions, high functional group tolerance | May require specific starting materials |
| Gas-Phase Catalysis | Benzotrichloride, Hydrogen Fluoride, Aluminum fluoride catalyst | Gaseous phase | Accelerated rate, avoids high-pressure liquid | Requires specialized equipment |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The strength of the carbon-fluorine bond in the trifluoromethyl group presents a significant challenge for selective chemical transformations. nih.gov However, recent breakthroughs have opened new avenues for the functionalization of Toluene, trifluoro- and its derivatives.
Researchers have developed methods for the selective single C-F bond transformation of o-hydrosilyl-substituted benzotrifluorides. nih.gov By using trityl cations, they have achieved novel reactions such as allylation, thiolation, azidation, and chlorination of the trifluoromethyl group. nih.govresearchgate.net These transformations allow for the synthesis of a wide range of organofluorine compounds from simple benzotrifluorides. researchgate.net
Photoredox catalysis has also emerged as a powerful tool for C-F bond functionalization. A general method for the synthesis of aryl-CF₂R and aryl-CF₂H compounds from trifluoromethyl arene precursors has been reported. nih.gov This photocatalytic defluoroalkylation strategy streamlines the preparation of medicinally relevant building blocks. nih.gov The reaction mechanism involves the formation of a key difluorobenzylic radical intermediate through a C-F cleavage event. nih.gov
These innovative catalytic systems are expanding the synthetic utility of Toluene, trifluoro-, enabling the creation of complex molecules with precisely controlled fluorine content.
Table 2: Novel Catalytic Transformations of Toluene, trifluoro- Derivatives
| Transformation | Catalyst/Reagent | Substrate | Key Feature |
|---|---|---|---|
| Single C-F Allylation | Trityl tetrafluoroborate | o-hydrosilyl-substituted benzotrifluorides | Selective C-F bond activation |
| Single C-F Thiolation | Trityl sulfide (B99878) / Yb(OTf)₃ | o-(hydrosilyl)benzotrifluorides | Modular synthesis of difluorobenzyl sulfides |
| Single C-F Azidation | Trityl azide (B81097) / Yb(OTf)₃ | o-(hydrosilyl)benzotrifluorides | Access to triazoles via click chemistry |
| Defluoroalkylation | Photoredox catalyst (e.g., N-phenylphenothiazine) | Unactivated trifluoromethylarenes | Synthesis of aryl-CF₂R compounds |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. nih.govsyrris.com This technology is increasingly being applied to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) containing trifluoromethyl groups. thieme-connect.de
The integration of Toluene, trifluoro- based building blocks into automated flow chemistry systems allows for the rapid generation of compound libraries for drug discovery and materials science research. syrris.com Automated systems provide precise control over reaction parameters such as temperature, pressure, and reagent addition, leading to higher reproducibility. syrris.com By telescoping multiple reaction steps together, flow synthesis can significantly reduce work-up, isolation, and purification times. syrris.comnih.gov
Advanced Applications in Niche Materials and Specialty Chemicals
Toluene, trifluoro- is a key building block for a wide range of specialty chemicals. Its derivatives are essential intermediates in the agrochemical industry for products like the herbicide fluometuron, and in the pharmaceutical sector for drugs such as the skeletal muscle relaxant flumetramide. wikipedia.orgfuturemarketinsights.com The demand for Toluene, trifluoro- in these sectors is expected to grow, driven by the need for improved crop yields and advancements in healthcare. futuremarketinsights.commarket.us
The unique properties of the trifluoromethyl group are also being exploited in the development of advanced materials. Organofluorine compounds are important in organic materials and polymers. bohrium.comacs.org The incorporation of fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. acs.org
Future growth in the Toluene, trifluoro- market is anticipated to be fueled by its expanding use in the production of fine chemicals and high-purity solvents for the electronics and pharmaceutical industries. markwideresearch.commarket.us Ongoing research is focused on leveraging the properties of Toluene, trifluoro- to create novel materials and specialty chemicals with enhanced performance characteristics.
Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Engineering
The increasing focus on environmental sustainability is driving interdisciplinary research involving Toluene, trifluoro-. market.us From an environmental science perspective, Toluene, trifluoro- is considered a more eco-friendly alternative to other organic solvents like dichloromethane (B109758). futuremarketinsights.comresearchgate.net Its physical properties, such as a higher boiling point, make it a suitable replacement in certain applications. wikipedia.org
Research at the interface of chemistry and environmental science is investigating the aqueous phase reactions of Toluene, trifluoro- with radicals, which is important for understanding its environmental fate. alkalisci.comsigmaaldrich.com The development of sustainable and "green" chemistry processes for the synthesis and application of Toluene, trifluoro- is a key area of focus, aligning with global trends towards reducing the environmental impact of the chemical industry. market.usresearchgate.net
From an engineering standpoint, the optimization of production processes for Toluene, trifluoro- to enhance efficiency and reduce waste is an ongoing effort. markwideresearch.com This includes advancements in reactor design and catalysis, as seen in the development of gas-phase synthesis methods. google.com The collaboration between chemists, environmental scientists, and chemical engineers is crucial for ensuring the continued and sustainable use of this important chemical compound.
Conclusion
Summary of Key Research Findings and Academic Significance
Research into trifluorotoluene has highlighted its utility in several key areas of chemistry. One significant finding is its effectiveness as a specialty solvent in organic synthesis. wikipedia.orgcymitquimica.com Studies have shown that trifluorotoluene can serve as a less hazardous alternative to commonly used solvents like dichloromethane (B109758), offering similar solvating properties but with a higher boiling point. wikipedia.org For instance, it has been successfully employed in mild Lewis-acid catalyzed reactions, such as Friedel-Crafts preparations, although its reactivity can vary depending on the catalyst used (e.g., reacting with aluminum trichloride (B1173362) but not zinc chloride at room temperature). wikipedia.org
Beyond its role as a solvent, trifluorotoluene is a crucial intermediate in the synthesis of various valuable compounds, including pesticides and pharmaceuticals. wikipedia.orgcymitquimica.com Derivatives like 3-aminobenzotrifluoride are precursors to herbicides such as fluometuron, and it is also used in the preparation of skeletal muscle relaxants like flumetramide. wikipedia.org
Furthermore, trifluorotoluene has been explored in the field of electrochemistry, particularly at liquid-liquid interfaces. Research indicates its potential as an alternative organic solvent for studying charge transfer, offering advantages such as lower toxicity and a wider potential window compared to solvents like 1,2-dichloroethane (B1671644) and nitrobenzene. researchgate.net Studies have investigated ion transfer across water-trifluorotoluene interfaces, finding linear relationships in Gibbs energies of ion partition that facilitate the extrapolation of data for other ions. researchgate.net
In the context of trifluoromethylation reactions, trifluorotoluene has been used as an internal standard in 19F NMR spectroscopy to determine reaction yields, demonstrating its role in quantitative analysis in fluorine chemistry research. researchgate.netmdpi.com Its deuterated form, trifluorotoluene-D5, is particularly useful in NMR spectroscopy due to the presence of deuterium, which enhances resolution and sensitivity in studies involving this compound. cymitquimica.com
The academic significance of trifluorotoluene lies in its versatility as a chemical building block and a reaction medium. Its unique properties, stemming from the trifluoromethyl group, make it valuable for developing new synthetic routes and exploring novel chemical transformations. Research into its applications as a solvent and intermediate contributes to the development of more efficient and potentially greener chemical processes. wikipedia.orgrsc.org
Current Challenges and Unresolved Questions in Toluene (B28343), trifluoro- Research
Despite the significant progress in understanding and utilizing trifluorotoluene, several challenges and unresolved questions remain in current research. One area of ongoing investigation involves optimizing its use as a solvent in various reactions. While it has shown promise as a replacement for more hazardous solvents, the compatibility of trifluorotoluene with a wide range of catalysts and reaction conditions still requires further exploration to fully understand its scope and limitations. wikipedia.org
In the realm of synthetic applications, challenges exist in developing more efficient and selective methods for incorporating the trifluoromethyl group into complex molecules, often with trifluorotoluene or its derivatives serving as key intermediates or reference points. For example, achieving selective O-trifluoromethylation of ketones has been a long-standing challenge in organic chemistry, primarily due to the nature of the oxygen atom's reactivity with electrophilic CF₃ reagents. rsc.org While new approaches are being developed, optimizing efficiency and selectivity in such transformations remains an active area of research. rsc.org
Another challenge relates to the selective functionalization of C-H bonds, where trifluoromethylthiolation using trifluorotoluene as a reference in NMR analysis is being explored. researchgate.net Developing mild and regioselective methods for C-H functionalization, particularly in unactivated systems, is a significant challenge in synthetic chemistry, and research involving trifluorotoluene contributes to this broader field. researchgate.netresearchgate.net
Furthermore, while trifluorotoluene is considered less toxic than some traditional solvents, a comprehensive understanding of the environmental fate and potential long-term effects of trifluoromethylated compounds, including trifluorotoluene derivatives, is an ongoing area of concern and research. Studies using techniques like NMR are beginning to explore the interactions of fluorinated contaminants, such as trifluorotoluene, in biological systems, highlighting the need for further investigation into their environmental impact. utoronto.ca
The fundamental reactivity of the C-F bond within the trifluoromethyl group also presents challenges. While generally stable, selective cleavage or functionalization of this bond is crucial for synthesizing various fluorinated compounds. rsc.org Research into electrochemical methods for C-F bond activation and functionalization, sometimes using trifluorotoluene as a model compound or reference, is ongoing but faces challenges in achieving high selectivity and efficiency. rsc.orgmdpi.com
Outlook for Future Research Directions and Potential Innovations
The future of research on trifluorotoluene holds promise in several directions, driven by the need for more sustainable chemical processes and the demand for new fluorinated molecules with tailored properties. One key area for future research is the continued development of trifluorotoluene as a green solvent. Exploring its use in a wider range of reactions, including those catalyzed by enzymes or photocatalysts, could lead to more environmentally friendly synthetic protocols. rsc.org Further studies on solvent effects and reaction mechanisms in trifluorotoluene could unlock new reactivity and selectivity patterns.
Innovations are expected in the design of new synthetic methodologies utilizing trifluorotoluene as a building block. This includes developing more efficient catalytic systems for the introduction of the trifluoromethyl group into complex molecular architectures. Research into areas like C-H functionalization and the development of novel trifluoromethylating reagents, where trifluorotoluene often serves as a benchmark or internal standard, will continue to be important. researchgate.netmdpi.comresearchgate.net
The application of trifluorotoluene in electrochemistry is another promising avenue. Further research into ion transfer mechanisms and the development of electrochemical synthesis in trifluorotoluene could lead to new methods for synthesizing valuable chemicals and understanding interfacial phenomena. researchgate.netmdpi.com
Given the increasing interest in fluorinated compounds in materials science, future research may explore the incorporation of trifluorotoluene-derived units into polymers, liquid crystals, or other functional materials to impart desirable properties like thermal stability, hydrophobicity, or unique optical characteristics.
Finally, continued research into the environmental behavior and potential biological interactions of trifluorotoluene and its derivatives, perhaps utilizing advanced analytical techniques like NMR, will be crucial for assessing their sustainability and ensuring their responsible use. utoronto.ca Understanding these aspects will be vital for informing future regulations and developing strategies for remediation if necessary.
Q & A
Q. What are the key physicochemical properties of α,α,α-trifluorotoluene relevant to its use in laboratory settings?
α,α,α-Trifluorotoluene (CAS 98-08-8) is characterized by its low polarity (dielectric constant ~9.2), high volatility (boiling point 102°C), and chemical stability due to the electron-withdrawing trifluoromethyl group. These properties make it suitable as a solvent in reactions requiring non-polar yet fluorinated media. Its miscibility with organic solvents like toluene and chloroform is critical for optimizing reaction kinetics .
Q. What safety precautions are necessary when handling α,α,α-trifluorotoluene in synthetic chemistry?
Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact.
- Storage in flammable liquid cabinets away from oxidizers (due to its flammability, flash point 12°C).
- Emergency protocols for spills: neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. How is α,α,α-trifluorotoluene synthesized, and what are common impurities in laboratory-grade samples?
A standard method involves Friedel-Crafts trifluoromethylation of toluene using trifluoromethyl chloride under aluminum chloride catalysis. Impurities often include residual chlorinated byproducts (e.g., benzotrichloride), detectable via GC-MS or 19F NMR . Purification typically employs fractional distillation under reduced pressure .
Advanced Research Questions
Q. How does α,α,α-trifluorotoluene function as an antisolvent in perovskite solar cell fabrication?
Its low polarity and high volatility enable rapid crystallization of perovskite precursors (e.g., MAPbI3) by reducing solvent coordination. Key parameters:
- Dielectric constant : ~9.2 (optimizes solute-solvent interaction).
- Drying kinetics : Fast evaporation (<10 seconds) minimizes defect formation.
- Morphology control : SEM studies show uniform needle-shaped crystals, enhancing charge transport .
Q. What methodological considerations are critical when using α,α,α-trifluorotoluene in molecularly imprinted polymer (MIP) synthesis?
- Functional monomer pairing : Use (trifluoromethyl)-arylic acid (TFMAA) for selective binding via fluorine-π interactions.
- Cross-linker optimization : Pentaerythritol triacrylate (PETRA) improves mechanical stability.
- Solvent ratios : Co-solvents like chloroform (20% v/v) enhance template-monomer complexation. DFT calculations (B97D/6-31G(d,p)) validate monomer-template binding energies .
Q. How do fluorine substituents in α,α,α-trifluorotoluene influence its application in drug design?
The trifluoromethyl group:
- Reduces basicity of adjacent amines (e.g., in β-blockers), improving bioavailability.
- Enhances metabolic stability via C-F bond resistance to cytochrome P450 oxidation.
- Modulates lipophilicity (logP ~2.1), optimizing blood-brain barrier penetration in CNS drug candidates .
Q. How can researchers resolve contradictory data on solvent effects in reactions involving α,α,α-trifluorotoluene?
- Systematic solvent screening : Compare dielectric constants (ε) and Hansen solubility parameters.
- Kinetic profiling : Use stopped-flow spectroscopy to monitor reaction intermediates.
- Computational validation : MD simulations (e.g., COSMO-RS) to model solvent-solute interactions. Contradictions in perovskite film quality (e.g., pinholes vs. uniformity) often arise from humidity variations during antisolvent quenching .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
